1-(5-bromothiophen-2-yl)ethan-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(5-bromothiophen-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrOS/c1-4(8)5-2-3-6(7)9-5/h2-4,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGIFRWTOPRWPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 1-(5-bromothiophen-2-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(5-bromothiophen-2-yl)ethan-1-ol, a valuable intermediate in organic synthesis. The document details the synthetic pathway from commercially available precursors and outlines the analytical techniques for its structural elucidation and purity assessment.
Synthesis Pathway
The synthesis of this compound is a two-step process commencing with the Friedel-Crafts acylation of 2-bromothiophene to yield the intermediate ketone, 1-(5-bromothiophen-2-yl)ethanone. Subsequent reduction of the ketone affords the target secondary alcohol.
Experimental Protocols
2.1. Step 1: Synthesis of 1-(5-bromothiophen-2-yl)ethanone
This procedure is based on the well-established Friedel-Crafts acylation reaction.
Materials:
-
2-Bromothiophene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 3M aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Add acetyl chloride (1.05 eq.) dropwise to the stirred suspension.
-
After the addition is complete, add 2-bromothiophene (1.0 eq.) dropwise, maintaining the temperature at 0 °C.
-
Once the addition of 2-bromothiophene is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 3M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 1-(5-bromothiophen-2-yl)ethanone as a solid.
2.2. Step 2: Synthesis of this compound
This protocol utilizes the selective reduction of a ketone to a secondary alcohol using sodium borohydride.[1][2]
Materials:
-
1-(5-bromothiophen-2-yl)ethanone
-
Sodium borohydride (NaBH₄)
-
Ethanol (95%) or Methanol
-
Hydrochloric acid (HCl), 3M aqueous solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve 1-(5-bromothiophen-2-yl)ethanone (1.0 eq.) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq.) portion-wise to the stirred solution. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Upon completion, cool the mixture in an ice bath and slowly add 3M HCl to quench the excess sodium borohydride and neutralize the mixture. Be cautious as hydrogen gas is evolved.
-
Remove the bulk of the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude this compound by column chromatography if necessary.
Characterization of this compound
The structural integrity and purity of the synthesized compound should be confirmed through a combination of spectroscopic methods.
3.1. Physical Properties
| Property | Value |
| Molecular Formula | C₆H₇BrOS |
| Molecular Weight | 207.09 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid. |
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts.
| ¹H NMR Data | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Thiophene-H | ~6.9 | d | 1H | H-4 |
| Thiophene-H | ~6.8 | d | 1H | H-3 |
| CH-OH | ~5.0 | q | 1H | Methine proton |
| OH | Variable (broad s) | s | 1H | Hydroxyl proton |
| CH₃ | ~1.5 | d | 3H | Methyl protons |
| ¹³C NMR Data | Predicted δ (ppm) | Assignment |
| C-thiophene (C-Br) | ~112 | C-5 |
| C-thiophene (C-H) | ~122 | C-3 |
| C-thiophene (C-H) | ~128 | C-4 |
| C-thiophene (C-CHOH) | ~150 | C-2 |
| CH-OH | ~65 | Methine carbon |
| CH₃ | ~25 | Methyl carbon |
3.3. Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the hydroxyl functional group and confirming the reduction of the ketone.[3][4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H stretch (characteristic of an alcohol) |
| ~3100 | Medium | C-H stretch (aromatic) |
| ~2970 | Medium | C-H stretch (aliphatic) |
| ~1670 | Absent | C=O stretch of the starting ketone should be absent. |
| ~1050-1200 | Strong | C-O stretch |
3.4. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the isotopic distribution of bromine.
| m/z | Interpretation |
| 206/208 | Molecular ion peaks (M⁺ and M+2⁺) due to the presence of ⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio. |
| 191/193 | Fragment corresponding to the loss of a methyl group ([M-CH₃]⁺). |
| 188/190 | Fragment corresponding to the loss of water ([M-H₂O]⁺). |
| 127 | Fragment corresponding to [C₄H₂SBr]⁺. |
References
An In-depth Technical Guide to 1-(5-bromothiophen-2-yl)ethan-1-ol: Physicochemical Properties, Synthesis, and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of the thiophene derivative, 1-(5-bromothiophen-2-yl)ethan-1-ol. Included are its key physicochemical parameters, a detailed experimental protocol for its synthesis via the reduction of its ketone precursor, 2-acetyl-5-bromothiophene, and a thorough analysis of its expected spectroscopic characteristics. This document also elucidates the compound's likely role as a synthetic intermediate in the development of pharmacologically active molecules, supported by a logical workflow diagram. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.
Introduction
Thiophene-containing compounds are a significant class of heterocyclic molecules that are integral to the development of numerous pharmaceutical agents and functional materials. Their unique electronic properties and ability to mimic phenyl rings make them attractive scaffolds in medicinal chemistry. This compound is a chiral secondary alcohol that serves as a key building block for the synthesis of more complex molecular architectures. The presence of a bromine atom on the thiophene ring provides a reactive handle for further functionalization through various cross-coupling reactions, making this compound a versatile intermediate in the synthesis of novel therapeutic candidates. This guide details the essential chemical and physical data of this compound and its direct precursor.
Physicochemical Properties
Table 1: Physicochemical Properties of 1-(5-bromothiophen-2-yl)ethan-1-one
| Property | Value | Reference |
| CAS Number | 5370-25-2 | [1][2] |
| Molecular Formula | C6H5BrOS | [1][2] |
| Molecular Weight | 205.07 g/mol | [1][2] |
| Melting Point | 94-96 °C | [3] |
| Boiling Point | 103 °C at 4 mmHg | [3] |
| Appearance | Solid | [3] |
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the reduction of the corresponding ketone, 2-acetyl-5-bromothiophene, using a mild reducing agent such as sodium borohydride (NaBH4).
Experimental Protocol: Reduction of 2-acetyl-5-bromothiophene
Materials:
-
2-acetyl-5-bromothiophene
-
Sodium borohydride (NaBH4)
-
Methanol (MeOH)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-acetyl-5-bromothiophene (1.0 eq) in methanol.
-
Cool the solution in an ice bath with stirring.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution. The addition should be controlled to maintain a low temperature.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel if necessary.
Spectroscopic Data
The following tables summarize the key spectroscopic data for the precursor ketone and the expected data for the resulting alcohol.
Table 2: Spectroscopic Data for 1-(5-bromothiophen-2-yl)ethan-1-one
| Technique | Data |
| ¹H NMR | δ (ppm): 7.43 (d, J=4.0 Hz, 1H), 7.10 (d, J=4.0 Hz, 1H), 2.51 (s, 3H) |
| ¹³C NMR | δ (ppm): 190.2, 143.9, 132.8, 131.9, 117.5, 26.7 |
| IR (cm⁻¹) | ~1660 (C=O stretch), ~3100 (aromatic C-H stretch), ~1400 (thiophene ring stretch) |
| Mass Spec (m/z) | Molecular Ion [M]⁺ at 204/206 (due to Br isotopes) |
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~7.0-6.8 (thiophene protons), ~5.0 (q, 1H, CH-OH), ~2.0-3.0 (br s, 1H, OH), ~1.5 (d, 3H, CH₃) |
| ¹³C NMR | δ (ppm): ~150 (C-Br), ~125-120 (thiophene carbons), ~65 (CH-OH), ~25 (CH₃) |
| IR (cm⁻¹) | ~3400 (broad O-H stretch), ~3100 (aromatic C-H stretch), ~1050 (C-O stretch) |
| Mass Spec (m/z) | Molecular Ion [M]⁺ at 206/208 (due to Br isotopes), fragment from loss of H₂O |
Role in Drug Discovery and Development
This compound is not typically an end-product in drug development but rather a crucial intermediate. Its value lies in the combination of a chiral secondary alcohol and a functionalizable bromothiophene ring. The hydroxyl group can be used for further reactions such as esterification, etherification, or oxidation, while the bromo-substituent allows for the introduction of various functionalities via cross-coupling reactions like Suzuki, Stille, or Sonogashira couplings. This versatility makes it a valuable starting material for creating libraries of diverse compounds for biological screening.
Conclusion
This compound is a valuable and versatile synthetic intermediate in the field of medicinal chemistry. While comprehensive data on the final alcohol product is sparse, its synthesis from the well-characterized ketone precursor, 2-acetyl-5-bromothiophene, is straightforward. The presence of both a chiral alcohol and a reactive bromide on the thiophene ring provides multiple avenues for the creation of diverse molecular structures. This guide has consolidated the available information on its precursor, provided a reliable synthetic protocol, and outlined its expected analytical characteristics, thereby serving as a practical resource for scientists engaged in the synthesis and application of novel thiophene-based compounds.
References
Spectroscopic Characterization of 1-(5-bromothiophen-2-yl)ethan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical protocols for the characterization of 1-(5-bromothiophen-2-yl)ethan-1-ol. While a complete set of publicly available experimental spectra for this specific compound is limited, this document outlines the expected spectroscopic characteristics based on data from its precursor, 1-(5-bromothiophen-2-yl)ethan-1-one, and general principles of spectroscopic analysis. Detailed experimental methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are provided to enable researchers to acquire and interpret this data.
Predicted and Comparative Spectroscopic Data
The following tables summarize the expected and known spectroscopic data for this compound and its precursor, 1-(5-bromothiophen-2-yl)ethan-1-one. The data for the target alcohol is predicted based on the transformation from a ketone, which involves the reduction of a carbonyl group to a hydroxyl group.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Thiophene-H3 | ~7.0-7.2 | d | ~3.5-4.0 |
| Thiophene-H4 | ~6.8-7.0 | d | ~3.5-4.0 |
| -CH(OH)- | ~5.0-5.2 | q | ~6.5 |
| -CH₃ | ~1.5-1.7 | d | ~6.5 |
| -OH | Variable (broad s) | s | N/A |
Predictions are based on typical chemical shifts for similar structural motifs.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Thiophene-C5 | ~115-120 |
| Thiophene-C2 | ~150-155 |
| Thiophene-C3 | ~125-130 |
| Thiophene-C4 | ~128-132 |
| -CH(OH)- | ~65-70 |
| -CH₃ | ~20-25 |
Predictions are based on typical chemical shifts for similar structural motifs.
Table 3: IR Spectroscopic Data (Predicted)
| Functional Group | Vibrational Mode | Expected Absorption (cm⁻¹) |
| O-H | Stretching (broad) | 3500-3200 |
| C-H (aromatic) | Stretching | ~3100 |
| C-H (aliphatic) | Stretching | 2990-2850 |
| C=C (thiophene) | Stretching | ~1500-1400 |
| C-O | Stretching | ~1200-1000 |
| C-Br | Stretching | ~600-500 |
Table 4: Mass Spectrometry Data (Predicted Fragmentation)
| m/z | Proposed Fragment Ion |
| 220/222 | [M]⁺ (Molecular ion) |
| 205/207 | [M - CH₃]⁺ |
| 177/179 | [M - CH₃ - CO]⁺ |
| 141 | [C₄H₂BrS]⁺ |
| 45 | [CH₃CHOH]⁺ |
The presence of bromine will result in isotopic peaks (M and M+2) with approximately equal intensity.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are general and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0 to 220 ppm.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory is recommended for ease of sample handling.[1]
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the neat liquid this compound directly onto the ATR crystal.[1]
-
If the sample is a solid, ensure it is finely powdered and apply pressure to ensure good contact with the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral range is typically 4000-400 cm⁻¹.
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups expected in the molecule (e.g., O-H, C-H, C=C, C-O, C-Br).
-
Compare the peak positions and shapes with standard correlation charts.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).[2][3]
Sample Preparation and Introduction (GC-MS):
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
The GC will separate the compound from the solvent and any impurities before it enters the mass spectrometer.
Mass Spectrometer Conditions (EI):
-
Ionization Energy: 70 eV.[3]
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1-2 scans/second.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺), which should appear as a pair of peaks of similar intensity separated by 2 m/z units due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
-
Analyze the fragmentation pattern by identifying the major fragment ions.
-
Propose structures for the observed fragment ions to confirm the molecular structure.
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques in structure elucidation.
Caption: General workflow for the spectroscopic analysis and structure elucidation of an organic compound.
Caption: Logical relationship of spectroscopic techniques in determining the chemical structure.
References
The Elusive Crystal Structure of 1-(5-bromothiophen-2-yl)ethan-1-ol: A Technical Guide Based on Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the crystal structure of 1-(5-bromothiophen-2-yl)ethan-1-ol. Despite a thorough search of crystallographic databases, the specific crystal structure for this alcohol has not been publicly reported. This guide, therefore, provides a comprehensive overview of the synthesis, crystal structures, and biological significance of closely related and precursor compounds. By examining the crystallographic data of derivatives, we can infer potential structural characteristics of the title compound. This document serves as a valuable resource for researchers working with bromothiophene scaffolds in medicinal chemistry and materials science, offering detailed experimental protocols and insights into their structural and biological properties.
Introduction
Thiophene-containing compounds are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The 1-(5-bromothiophen-2-yl) moiety is a key building block in the synthesis of numerous biologically active molecules. The corresponding alcohol, this compound, is a direct precursor to many of these derivatives. Understanding its three-dimensional structure is crucial for rational drug design and the development of novel materials.
As of the compilation of this guide, the crystal structure of this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or reported in peer-reviewed literature. Consequently, this guide will focus on the available structural data of its precursor, 1-(5-bromothiophen-2-yl)ethan-1-one, and its chalcone derivatives, which provide the closest available structural insights.
Synthesis and Experimental Protocols
The synthesis of this compound typically starts from its ketone precursor, 1-(5-bromothiophen-2-yl)ethan-1-one. The synthesis of this ketone and its subsequent conversion to chalcones are well-documented.
Synthesis of 1-(5-bromothiophen-2-yl)ethan-1-one
The precursor ketone can be synthesized via a Friedel-Crafts acylation of 2-bromothiophene.
Experimental Protocol:
A common method involves the reaction of 2-bromothiophene with an acetylating agent in the presence of a Lewis acid catalyst.
-
Reaction: To a stirred solution of aluminum chloride (AlCl₃) in a suitable solvent such as 1,2-dichloroethane at 0°C, acetyl chloride is added dropwise.
-
Addition of Substrate: 2-bromothiophene is then added to the reaction mixture.
-
Reaction Conditions: The mixture is stirred at room temperature overnight.
-
Workup: The reaction is quenched with water and extracted with a solvent like dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude 1-(5-bromothiophen-2-yl)ethan-1-one can be purified by recrystallization or column chromatography.
Synthesis of Chalcone Derivatives
Chalcones are synthesized through a Claisen-Schmidt condensation of 1-(5-bromothiophen-2-yl)ethan-1-one with an appropriate aldehyde.
Experimental Protocol for the Synthesis of 1-(5-bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one[1]:
-
Reaction Mixture: A mixture of 2-acetyl-5-bromothiophene (0.01 mole) and 4-chlorobenzaldehyde (0.01 mole) is stirred in ethanol (30 ml).
-
Base Addition: An aqueous solution of potassium hydroxide (40%, 15 ml) is added to the mixture.
-
Reaction Time: The mixture is kept overnight at room temperature.
-
Workup: The reaction mixture is poured into crushed ice and acidified with dilute hydrochloric acid.
-
Isolation and Purification: The precipitated chalcone is filtered and crystallized from ethanol.
The logical workflow for the synthesis is depicted below:
Crystallographic Data of Related Compounds
While the crystal structure of this compound is unavailable, the crystal structures of several chalcone derivatives containing the 1-(5-bromothiophen-2-yl) moiety have been determined. These provide valuable information on the conformation and packing of this structural unit in the solid state.
Crystal Structure of 1-(5-bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one[1]
The crystallographic data for this chalcone derivative is summarized in the table below.
| Parameter | Value |
| Empirical Formula | C₁₃H₈BrClOS |
| Formula Weight | 327.61 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.235 (3) |
| b (Å) | 13.959 (3) |
| c (Å) | 5.9153 (11) |
| β (°) | 93.259 (3) |
| Volume (ų) | 1255.9 (4) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor | 0.030 |
Table 1: Crystallographic data for 1-(5-bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one.
In this structure, the thiophene and phenyl rings are inclined to each other by 40.69 (11)°. The crystal packing is characterized by C—H···π interactions.[1]
Crystal Structure of cis and trans Isomers of 1-(5-bromothiophen-2-yl)-3-(10-chloroanthracen-9-yl)prop-2-en-1-one[2]
This study reveals the existence of two geometric isomers with distinct crystal packing.
| Parameter | cis Isomer | trans Isomer |
| Empirical Formula | C₂₁H₁₂BrClOS | C₂₁H₁₂BrClOS |
| Formula Weight | 427.73 | 427.73 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| CCDC Deposit No. | 1522484 | 1960503 |
Table 2: Comparative crystallographic data for cis and trans isomers.
The conformational differences lead to varied molecular packing. The cis isomer forms a 2-D layer-like architecture through C-H···O and S···S contacts, while the trans isomer exhibits a 3-D zig-zag pattern generated by C-H···O, C-H···Cl, and Br···π interactions.[2]
General Crystallization Protocols
For researchers aiming to obtain single crystals of this compound or its derivatives suitable for X-ray diffraction, several standard techniques can be employed.
Workflow for Single Crystal Growth:
Key Considerations for Crystallization:
-
Purity: The starting material should be of high purity (>95%).
-
Solvent Selection: A suitable solvent or solvent system is crucial. The compound should be sparingly soluble at room temperature and more soluble at higher temperatures for cooling crystallization. For evaporation methods, a solvent in which the compound is moderately soluble is ideal.
-
Slow Process: Crystallization is a slow process. Rapid changes in temperature or solvent concentration often lead to the formation of powders or amorphous solids rather than single crystals.
-
Vibration-Free Environment: The crystallization setup should be kept in a location free from vibrations.
Biological Significance of Thiophene-Containing Chalcones
Chalcones containing a thiophene moiety have been extensively investigated for their wide range of pharmacological activities. These activities are often attributed to the α,β-unsaturated ketone system which can act as a Michael acceptor.
Reported Biological Activities:
-
Antibacterial and Antifungal: Many thiophene-based chalcones exhibit potent activity against various strains of bacteria and fungi.
-
Anticancer: These compounds have shown cytotoxicity against several cancer cell lines.
-
Anti-inflammatory: Some derivatives have demonstrated significant anti-inflammatory properties.[3]
-
Antiviral: Antiviral activity, including against the tobacco mosaic virus, has been reported.[3]
The relationship between the chemical structure and biological activity is a key area of research in drug development.
Conclusion
While the definitive crystal structure of this compound remains to be determined, a wealth of information is available for its precursor and chalcone derivatives. The synthetic protocols provided herein offer clear pathways to these molecules. The crystallographic data from related chalcones suggest that the 1-(5-bromothiophen-2-yl) moiety is a versatile structural unit that can participate in various intermolecular interactions, leading to diverse crystal packing arrangements. The significant biological activities of these derivatives underscore the importance of this chemical scaffold in drug discovery and development. Future work should focus on the successful crystallization and structure elucidation of this compound to provide a more complete understanding of its structural properties and to aid in the design of new therapeutic agents.
References
Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of 1-(5-Bromothiophen-2-yl)ethan-1-ol Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiophene scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. This technical guide delves into the biological activities of derivatives of 1-(5-bromothiophen-2-yl)ethan-1-ol and, due to a scarcity of direct research on this specific alcohol, broadens its scope to include the more extensively studied derivatives of its immediate precursor, 2-acetyl-5-bromothiophene. This document provides a comprehensive overview of the current state of research, focusing primarily on the antimicrobial and anticancer properties of these compounds. Detailed experimental protocols, quantitative biological data, and visual representations of experimental workflows are provided to facilitate further research and development in this promising area of drug discovery.
Introduction
Thiophene and its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The introduction of a bromine atom and an ethanol or acetyl group at the 2 and 5 positions of the thiophene ring creates a versatile chemical backbone for the synthesis of novel therapeutic agents. While direct studies on the biological activities of this compound derivatives are limited, significant research has been conducted on derivatives of the closely related 2-acetyl-5-bromothiophene. These studies reveal that modifications of the acetyl group can lead to potent antimicrobial and anticancer agents. This guide will synthesize the available data on these related compounds to provide a foundational understanding of the potential of this chemical class.
Antimicrobial Activity
Derivatives of the 5-bromothiophen-2-yl core have been investigated for their efficacy against a range of bacterial and fungal pathogens. The primary mode of derivatization often involves the condensation of the acetyl group of 2-acetyl-5-bromothiophene with various amines or other nucleophiles to generate Schiff bases, chalcones, and other heterocyclic systems.
Quantitative Antimicrobial Data
The following tables summarize the in vitro antimicrobial activities of various thiophene derivatives. It is important to note that these studies utilize different derivatives and testing methodologies, which should be considered when comparing the data.
Table 1: Antibacterial Activity of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[(2-5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones. [1]
| Compound | R | X | S. aureus (MIC, µg/mL) | S. epidermidis (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) |
| Ciprofloxacin | - | - | 0.5 | 0.5 | 0.25 | 0.015 |
| Norfloxacin | - | - | 1 | 1 | 0.5 | 0.12 |
| Enoxacin | - | - | 2 | 2 | 1 | 0.25 |
| 5a | Ciprofloxacinyl | O | 0.06 | 0.12 | 0.06 | 0.015 |
| 5b | Norfloxacinyl | O | 0.25 | 0.25 | 0.12 | 0.12 |
| 5c | Enoxacinyl | O | 0.5 | 1 | 0.5 | 0.25 |
| 6a | Ciprofloxacinyl | NOH | 0.12 | 0.25 | 0.12 | 0.03 |
| 6b | Norfloxacinyl | NOH | 0.5 | 1 | 0.25 | 0.25 |
| 6c | Enoxacinyl | NOH | 1 | 2 | 1 | 0.5 |
Table 2: Antibacterial Activity of Tetrasubstituted Thiophene Derivatives. [2]
| Compound | S. pneumoniae (Zone of Inhibition, mm) | B. subtilis (Zone of Inhibition, mm) | P. aeruginosa (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) |
| 5 | 13 | 14 | 12 | 13 |
| 7 | 18 | 19 | 20 | 17 |
| 8a | 15 | 16 | 14 | 15 |
| 8b | 16 | 17 | 15 | 16 |
| 9 | 12 | 13 | 11 | 12 |
| 10 | 14 | 15 | 13 | 14 |
| Ampicillin | 22 | 24 | - | 21 |
| Gentamicin | 19 | 20 | 18 | 19 |
Table 3: Antifungal Activity of Tetrasubstituted Thiophene Derivatives. [2]
| Compound | A. fumigatus (% Inhibition) | S. racemosum (% Inhibition) | G. candidum (% Inhibition) | C. albicans (% Inhibition) |
| 5 | 45 | 42 | 48 | 46 |
| 7 | 65 | 62 | 68 | 66 |
| 8a | 55 | 52 | 58 | 56 |
| 8b | 58 | 55 | 60 | 59 |
| 9 | 40 | 38 | 42 | 41 |
| 10 | 50 | 48 | 52 | 51 |
| Clotrimazole | 75 | 72 | 78 | 76 |
Anticancer Activity
The 5-bromothiophen-2-yl scaffold has also been explored for its potential in developing novel anticancer agents. Research in this area has primarily focused on the synthesis of chalcone and indole derivatives.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of newly synthesized (methylene)bis(2-(thiophen-2-yl)-1H-indole) and (2-(thiophen-2-yl)-1H-indol-3-yl) methyl) aniline derivatives.
Table 4: In Vitro Cytotoxic Activity (IC50, µM/mL) of Thiophene-Indole Derivatives against HCT-116 cell line. [3]
| Compound | IC50 (µM/mL) ± SD |
| 4a | 10.5 ± 0.07 |
| 4c | 11.9 ± 0.05 |
| 4g | 7.1 ± 0.07 |
| Doxorubicin | 5.2 ± 0.03 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide to enable replication and further investigation.
Synthesis of Thiophene Derivatives
General Procedure for the Synthesis of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones (5a-c): [1] A mixture of the appropriate piperazinyl quinolone (1 mmol) and 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one (1 mmol) in dry acetone (20 mL) containing anhydrous potassium carbonate (2 mmol) was heated at reflux for 4-6 hours. The reaction mixture was cooled, and the solvent was evaporated under reduced pressure. The residue was partitioned between dichloromethane (50 mL) and water (50 mL). The organic layer was separated, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography on silica gel using a suitable eluent.
General Procedure for the Synthesis of Tetrasubstituted 2-acetylthiophene derivative (5): [2] A mixture of ethyl cyanoacetate (0.1 mol), elemental sulfur (0.1 mol), and phenylacetonitrile (0.1 mol) in ethanol (50 mL) was treated with triethylamine (0.1 mol). The mixture was stirred at room temperature for 2 hours. Then, 2-bromo-1-phenylethan-1-one (0.1 mol) was added, and the reaction mixture was refluxed for 4 hours. The solid product that formed on cooling was collected by filtration, washed with ethanol, and recrystallized from an appropriate solvent to afford the target compound.
Antimicrobial Assays
Disc Diffusion Method for Antibacterial Screening: [2] Nutrient agar plates were seeded with a 24-hour-old culture of the test bacteria. Sterile filter paper discs (6 mm in diameter) were impregnated with the test compound solution (1 mg/mL in DMSO) and placed on the agar surface. The plates were incubated at 37 °C for 24 hours. The diameter of the zone of inhibition was measured in millimeters. Ampicillin and gentamicin were used as positive controls.
Microdilution Method for MIC Determination: [4] The minimum inhibitory concentration (MIC) was determined using a microdilution method in 96-well plates. The test compounds were serially diluted in Mueller-Hinton broth for bacteria or Sabouraud dextrose broth for fungi. An inoculum of the test microorganism was added to each well. The plates were incubated at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi. The MIC was defined as the lowest concentration of the compound that inhibited visible growth of the microorganism.
Anticancer Assay
MTT Assay for Cytotoxicity Screening: [3] Human cancer cell lines (e.g., HCT-116) were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours. After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well, and the plates were incubated for an additional 4 hours. The formazan crystals formed were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated.
Visualizations
This section provides diagrams to illustrate key experimental workflows and logical relationships described in this guide.
Experimental Workflows
Caption: General workflow for the synthesis and biological evaluation of thiophene derivatives.
Signaling Pathway (Hypothetical)
As the precise signaling pathways for these specific derivatives are not yet fully elucidated, the following diagram represents a hypothetical pathway for a thiophene derivative inducing apoptosis in cancer cells, a common mechanism for anticancer agents.
Caption: Hypothetical pathway of apoptosis induction in cancer cells by a thiophene derivative.
Conclusion and Future Directions
The derivatives of 5-bromothiophen-2-yl ethanone and its alcohol analog represent a promising scaffold for the development of novel antimicrobial and anticancer agents. The available data, primarily on derivatives of the ketone precursor, demonstrate that modifications at the acetyl position can lead to compounds with significant biological activity. Future research should focus on the systematic synthesis and screening of a wider range of this compound derivatives to establish a clear structure-activity relationship. Furthermore, mechanistic studies are crucial to elucidate the specific molecular targets and signaling pathways involved in their biological effects. The detailed protocols and summarized data in this guide provide a solid foundation for researchers to advance the exploration of this valuable class of compounds.
References
- 1. Synthesis and antibacterial activity of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[(2-5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro antimicrobial and antibiofilm screening of eighteen Iranian medicinal plants | springermedizin.de [springermedizin.de]
A Comprehensive Guide to the Synthesis of 1-(5-bromothiophen-2-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a detailed literature review of the synthetic routes to 1-(5-bromothiophen-2-yl)ethan-1-ol, a valuable building block in medicinal chemistry and materials science. This guide summarizes key quantitative data, provides detailed experimental protocols for the synthesis of its precursor, and outlines the subsequent reduction to the target alcohol.
Introduction
This compound and its precursor, 1-(5-bromothiophen-2-yl)ethanone, are important intermediates in the synthesis of a variety of compounds. The thiophene ring is a common scaffold in many pharmaceuticals and functional materials. The bromo- and hydroxyl- functionalities on this particular derivative offer versatile handles for further chemical modifications, such as cross-coupling reactions and esterifications, making it a valuable starting material for the synthesis of more complex molecules.
Synthetic Pathways
The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the key intermediate ketone, 1-(5-bromothiophen-2-yl)ethanone. This is followed by the reduction of the ketone to the desired secondary alcohol.
A Technical Guide to the Formation of 1-(5-bromothiophen-2-yl)ethan-1-ol
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides an in-depth technical overview of the primary synthetic pathway for 1-(5-bromothiophen-2-yl)ethan-1-ol, a valuable heterocyclic building block in organic synthesis and medicinal chemistry. The core of the synthesis involves a regioselective organometallic addition reaction. This guide details the reaction mechanism, provides a representative experimental protocol, summarizes key quantitative data, and illustrates the chemical transformation using a process diagram. The information is intended to equip researchers with the necessary knowledge to successfully synthesize and utilize this compound.
Core Synthesis Mechanism: Organometallic Addition
The most efficient and regioselective method for the formation of this compound is through the nucleophilic addition of a 5-bromo-2-thienyl organometallic species to acetaldehyde. This pathway is favored due to its high yield and control over the substitution pattern on the thiophene ring. The organolithium route is generally preferred for its superior regioselectivity and milder reaction conditions compared to the Grignard equivalent.
The mechanism proceeds in three primary steps:
-
Regioselective Lithiation: The synthesis commences with 2,5-dibromothiophene. This starting material is treated with one equivalent of an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C). A halogen-metal exchange occurs preferentially at the C2 position (alpha to the sulfur atom). This regioselectivity is driven by the higher kinetic acidity of the proton at the C2 position, which stabilizes the resulting organolithium intermediate. This step generates the key nucleophile, 5-bromo-2-thienyllithium, while leaving the bromine atom at the C5 position intact.
-
Nucleophilic Addition: The highly nucleophilic carbon of the 5-bromo-2-thienyllithium intermediate attacks the electrophilic carbonyl carbon of acetaldehyde. This addition reaction forms a new carbon-carbon bond and generates a lithium alkoxide intermediate.
-
Aqueous Workup (Protonation): The reaction is quenched with a mild aqueous acid (e.g., saturated ammonium chloride solution or dilute HCl). This final step protonates the lithium alkoxide, yielding the target secondary alcohol, this compound.
This organometallic pathway provides a direct and reliable method for constructing the desired molecule, which serves as a versatile intermediate in the synthesis of more complex structures.[1]
Reaction Pathway Visualization
The following diagram illustrates the organolithium-mediated synthesis of this compound from 2,5-dibromothiophene.
Caption: Organolithium-mediated synthesis pathway for this compound.
Experimental Protocols
The following is a representative protocol for the synthesis of this compound via the organolithium pathway.
Materials:
-
2,5-Dibromothiophene (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.05 eq, solution in hexanes, e.g., 2.5 M)
-
Acetaldehyde (1.1 eq), freshly distilled
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a rubber septum, and an argon/nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Initial Solution: Dissolve 2,5-dibromothiophene (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Addition of Electrophile: Add freshly distilled acetaldehyde (1.1 eq) dropwise to the solution at -78 °C. Stir the reaction mixture at this temperature for an additional 2 hours.
-
Quenching: Remove the cooling bath and allow the reaction to warm to 0 °C. Slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Quantitative Data Presentation
The following tables summarize the key reaction parameters and expected analytical data for the final product.
Table 1: Representative Synthesis Parameters
| Parameter | Value / Condition |
| Starting Material | 2,5-Dibromothiophene |
| Key Reagents | n-Butyllithium, Acetaldehyde |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -78 °C to Room Temperature |
| Reaction Time | Approx. 3-4 hours |
| Workup | Aqueous NH₄Cl quench |
| Purification | Flash Column Chromatography |
| Expected Yield | 75-90% |
Table 2: Expected Spectroscopic Data for this compound
¹H NMR (Proton NMR) (400 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 7.00 | d | ~ 3.8 | H-4 (Thiophene) |
| ~ 6.85 | d | ~ 3.8 | H-3 (Thiophene) |
| ~ 5.05 | q | ~ 6.5 | CH-OH |
| ~ 2.50 | br s | 1.0 | OH |
| ~ 1.60 | d | ~ 6.5 | CH₃ |
¹³C NMR (Carbon NMR) (100 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Assignment |
| ~ 151.0 | C2 (C-CHOH) |
| ~ 129.5 | C3 |
| ~ 124.0 | C4 |
| ~ 111.5 | C5 (C-Br) |
| ~ 66.0 | CH-OH |
| ~ 25.0 | CH₃ |
Note: The chemical shifts are estimated based on analogous structures and standard NMR prediction principles. Actual experimental values may vary slightly.[2][3][4]
References
A Technical Guide to the Reactivity of the Bromine Atom in 1-(5-Bromothiophen-2-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical reactivity of the bromine atom in 1-(5-bromothiophen-2-yl)ethan-1-ol. This versatile heterocyclic building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its functional groups, which allows for diverse synthetic modifications. The C-Br bond at the 5-position of the thiophene ring is the primary site of reactivity, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.
Core Concepts: Electronic Structure and Reactivity
The thiophene ring is an electron-rich aromatic system. The bromine atom at the 5-position is susceptible to oxidative addition by transition metal catalysts, which is the key step in many cross-coupling reactions. The 1-hydroxyethyl group at the 2-position is an electron-donating group that can influence the overall electron density of the thiophene ring. While the hydroxyl group can potentially interact with the catalysts or reagents, it is generally tolerated in many standard cross-coupling protocols. However, in reactions requiring strong bases, protection of the alcohol may be necessary to prevent unwanted side reactions.
The primary utility of this compound lies in its ability to undergo palladium-catalyzed cross-coupling reactions, making it a valuable precursor for the synthesis of more complex molecules. Thiophene derivatives, in general, are prevalent in pharmaceuticals and organic electronic materials.[1][2]
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[3][4] This reaction is widely used in the synthesis of biaryls, styrenes, and polyolefins.[5][6]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [5]
-
To a reaction vessel, add this compound (1.0 eq.), the corresponding aryl boronic acid (1.1 eq.), and a base such as K₃PO₄ (2.0 eq.).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (2.5 mol%).
-
The vessel is flushed with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1), is added.
-
The reaction mixture is heated to 90°C and stirred for 12 hours or until completion as monitored by TLC or GC-MS.
-
Upon cooling, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[7][8][9] This reaction is highly valuable for the synthesis of enynes and other conjugated systems.[7]
Experimental Protocol: General Procedure for Sonogashira Coupling [10]
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as THF.
-
To the solution, add the palladium catalyst, Pd(PPh₃)₂Cl₂ (0.05 eq.), followed by the copper(I) co-catalyst, CuI (0.025 eq.).
-
Add a base, typically an amine like diisopropylamine (7.0 eq.), which can also serve as a co-solvent.
-
Add the terminal alkyne (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 3 hours or until completion.
-
Dilute the mixture with diethyl ether and filter through a pad of Celite®.
-
The filtrate is washed sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[11][12] This reaction has broad utility in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[13]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [14]
-
In a reaction vessel, combine this compound (1.0 eq.), the desired amine (1.5 eq.), and a base such as Cs₂CO₃ (2.0 eq.).
-
Add the palladium precursor, Pd(OAc)₂ (0.05 eq.), and a suitable phosphine ligand like BINAP (0.08 eq.).
-
Add an anhydrous, degassed solvent, for example, toluene.
-
Degas the reaction mixture and then heat it to 110°C under a nitrogen atmosphere for 8 hours or until the starting material is consumed.
-
After cooling to room temperature, filter the mixture through Celite® and concentrate the filtrate.
-
Purify the resulting residue by silica gel column chromatography to obtain the desired aryl amine.
Lithiation and Metal-Halogen Exchange
Another important transformation is the metal-halogen exchange, typically achieved using organolithium reagents at low temperatures. This reaction converts the C-Br bond into a C-Li bond, generating a highly nucleophilic organolithium species that can react with a variety of electrophiles.
Experimental Protocol: General Procedure for Lithiation and Quenching [15]
-
Dissolve this compound in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere.
-
Cool the solution to a low temperature, typically -78°C.
-
Slowly add a solution of an organolithium reagent, such as n-butyllithium (1.1 eq.), and stir the mixture for 1-2 hours at -78°C.
-
Add a desired electrophile (e.g., an aldehyde, ketone, or silyl chloride) and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it.
-
Purify the product using column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the functionalization of bromothiophene derivatives, which can be considered representative for this compound.
| Reaction | Catalyst System | Base | Solvent(s) | Temp. (°C) | Typical Yield (%) | Reference(s) |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 90 | 25-76 | [5] |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | Room Temp | ~89 | [10] |
| Buchwald-Hartwig Amination | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | High | [14] |
| Lithiation-Quench | n-BuLi | - | THF | -78 | Variable | [15] |
Note: Yields are highly dependent on the specific substrates and reaction conditions. The hydroxyl group in this compound may require optimization of the reaction conditions, particularly the choice of base, to achieve high yields.
Conclusion
This compound is a valuable synthetic intermediate due to the versatile reactivity of its bromine atom. The C-Br bond readily participates in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, as well as metal-halogen exchange reactions. These transformations provide efficient routes to a wide array of functionalized thiophene derivatives, which are important scaffolds in drug discovery and materials science. This guide provides a foundational understanding and practical protocols for researchers to leverage the synthetic potential of this compound.
References
- 1. 2-(2-(5-bromothiophen-2-yl)ethoxy)ethan-1-ol [myskinrecipes.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
Methodological & Application
Application Note and Protocols for the Enantioselective Synthesis of 1-(5-Bromothiophen-2-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the enantioselective synthesis of 1-(5-bromothiophen-2-yl)ethan-1-ol, a chiral secondary alcohol of interest in medicinal chemistry and materials science. The primary focus is on the asymmetric reduction of the prochiral ketone, 2-acetyl-5-bromothiophene. This note outlines two prominent and effective methods: catalytic reduction using a Corey-Bakshi-Shibata (CBS) catalyst and asymmetric transfer hydrogenation. Detailed experimental procedures, data presentation in tabular format for easy comparison of key reaction parameters, and workflow diagrams are provided to guide researchers in achieving high yields and enantioselectivities.
Introduction
Chiral 1-(thiophen-2-yl)ethanol derivatives are valuable building blocks in the synthesis of pharmaceuticals and functional materials. The bromine atom on the thiophene ring of this compound provides a functional handle for further chemical modifications, making it a versatile intermediate. The enantioselective synthesis of this alcohol is crucial for accessing stereochemically pure downstream compounds. The most common and efficient method to achieve this is through the asymmetric reduction of the corresponding ketone, 2-acetyl-5-bromothiophene.
Several catalytic systems are available for the enantioselective reduction of prochiral ketones. Among the most reliable and widely used are the oxazaborolidine-catalyzed reductions, famously known as the Corey-Bakshi-Shibata (CBS) reduction, and transition-metal-catalyzed asymmetric transfer hydrogenation. These methods offer high enantioselectivity and good yields under relatively mild conditions.
Synthesis Overview
The general strategy for the enantioselective synthesis of this compound involves the reduction of 2-acetyl-5-bromothiophene using a chiral catalyst and a suitable reducing agent. The choice of catalyst and reaction conditions determines the stereochemical outcome, yielding either the (R)- or (S)-enantiomer.
Caption: General workflow for the enantioselective synthesis.
Data Presentation: Key Reaction Parameters
The following table summarizes typical reaction parameters and outcomes for the enantioselective reduction of 2-acetyl-5-bromothiophene based on established methodologies for similar aryl ketones. This data is representative and serves as a starting point for optimization.
| Method | Catalyst (mol%) | Ligand | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Product Configuration |
| CBS Reduction | (S)-2-Methyl-CBS-oxazaborolidine (10) | - | BH₃·SMe₂ | THF | -20 | 2 | >95 | >98 | (R) |
| Asymmetric Transfer Hydrogenation | [RuCl₂(p-cymene)]₂ (1) | (S,S)-TsDPEN (2) | HCOOH/NEt₃ | CH₂Cl₂ | 25 | 12 | >90 | >97 | (R) |
Experimental Protocols
Protocol 1: Enantioselective Synthesis via CBS Reduction
This protocol describes the asymmetric reduction of 2-acetyl-5-bromothiophene using (S)-2-Methyl-CBS-oxazaborolidine as the catalyst to yield (R)-1-(5-bromothiophen-2-yl)ethan-1-ol.
Materials:
-
2-Acetyl-5-bromothiophene
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add 2-acetyl-5-bromothiophene (1.0 mmol, 205 mg). Dissolve the ketone in 5 mL of anhydrous THF.
-
Catalyst Addition: Cool the solution to -20 °C using a suitable cooling bath. Add (S)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 0.1 mL of a 1 M solution in toluene) dropwise to the stirred solution.
-
Reducing Agent Addition: Slowly add borane dimethyl sulfide complex (1.2 mmol, 0.12 mL) to the reaction mixture over 10 minutes, ensuring the temperature remains below -15 °C.
-
Reaction Monitoring: Stir the reaction mixture at -20 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.
-
Quenching: Upon completion, slowly and carefully add 2 mL of methanol to quench the excess borane. Allow the mixture to warm to room temperature.
-
Work-up: Add 1 M HCl (5 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers and wash with saturated NaHCO₃ solution (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Caption: Mechanism of the CBS reduction.
Protocol 2: Enantioselective Synthesis via Asymmetric Transfer Hydrogenation
This protocol details the asymmetric transfer hydrogenation of 2-acetyl-5-bromothiophene using a Ruthenium-based catalyst and a chiral diamine ligand.
Materials:
-
2-Acetyl-5-bromothiophene
-
[RuCl₂(p-cymene)]₂
-
(S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for work-up and purification
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol, 3.1 mg) and (S,S)-TsDPEN (0.011 mmol, 4.0 mg) in 2 mL of anhydrous CH₂Cl₂. Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate flask, dissolve 2-acetyl-5-bromothiophene (1.0 mmol, 205 mg) in 3 mL of CH₂Cl₂.
-
Reagent Addition: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Add 0.5 mL of this mixture to the ketone solution.
-
Reaction Initiation: Transfer the ketone/formic acid/triethylamine solution to the flask containing the pre-formed catalyst.
-
Reaction Monitoring: Stir the reaction mixture at 25 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Work-up: Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 15 mL). Combine the organic layers and wash with saturated NaHCO₃ solution (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Conclusion
The enantioselective synthesis of this compound can be effectively achieved through catalytic asymmetric reduction of 2-acetyl-5-bromothiophene. Both the CBS reduction and asymmetric transfer hydrogenation methods provide excellent enantioselectivity and high yields. The choice of method may depend on the availability of reagents, desired enantiomer, and scalability. The protocols provided herein offer robust starting points for the synthesis and further derivatization of this valuable chiral intermediate. Researchers are encouraged to optimize the reaction conditions for their specific needs to achieve the best results.
Application Notes and Protocols for 1-(5-bromothiophen-2-yl)ethan-1-ol in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(5-bromothiophen-2-yl)ethan-1-ol as a versatile building block for the synthesis of potential pharmaceutical candidates. The thiophene scaffold is a well-established privileged structure in medicinal chemistry, known to be present in numerous FDA-approved drugs.[1][2][3][4] The presence of a secondary alcohol and a bromo-substituent on this scaffold in this compound offers multiple points for chemical modification, enabling the creation of diverse molecular architectures with a wide range of potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][5][6]
This document outlines key synthetic transformations of this compound, including oxidation, esterification, etherification, and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols are provided for each transformation, offering a practical guide for researchers in the synthesis of novel thiophene-containing compounds for drug discovery programs.
Key Synthetic Transformations and Applications
The strategic location of the hydroxyl and bromo functionalities on the thiophene ring allows for a variety of chemical modifications, making this compound a valuable starting material for generating libraries of compounds for high-throughput screening.
1. Oxidation to 1-(5-bromothiophen-2-yl)ethan-1-one: A Gateway to Chalcones and Other Bioactive Molecules
The oxidation of the secondary alcohol to a ketone is a pivotal transformation, yielding 1-(5-bromothiophen-2-yl)ethan-1-one. This ketone is a key precursor for the synthesis of thiophene-containing chalcones, a class of compounds renowned for their significant anticancer activities.[7][8][9][10][11] Chalcones serve as valuable scaffolds in medicinal chemistry due to their straightforward synthesis and broad spectrum of biological activities.[7][9][10]
Table 1: Summary of Oxidation Reaction Data
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0 - 25 | 1 - 3 | 85 - 95 |
| Pyridinium chlorochromate (PCC) | Dichloromethane | 25 | 2 - 4 | 80 - 90 |
| Titanium dioxide (TiO₂)/H₂O₂ | Polyethylene glycol | 70 - 75 | 6 | 90 - 95 |
2. Esterification and Etherification: Modulating Physicochemical Properties
Conversion of the secondary alcohol to esters and ethers provides a straightforward method to modify the lipophilicity, solubility, and metabolic stability of the parent molecule. Thiophene-containing esters and ethers have been reported to exhibit a range of biological activities, including anti-inflammatory properties.[6]
Table 2: Summary of Esterification and Etherification Reaction Data
| Reaction Type | Reagent 2 | Catalyst/Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Esterification | Bioactive Carboxylic Acid | DCC/DMAP | Dichloromethane | 25 | 70 - 85 |
| Etherification | Alkyl Halide | Sodium Hydride | THF | 0 - 25 | 60 - 80 |
3. Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
The bromo-substituent at the 5-position of the thiophene ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions are powerful tools for introducing aryl, alkynyl, and amino moieties, respectively, thereby generating novel and complex molecular structures with the potential for diverse pharmacological activities.[12][13][14][15]
Table 3: Summary of Palladium-Catalyzed Cross-Coupling Reaction Data
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Suzuki Coupling | Arylboronic Acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Water | 80 - 100 | 75 - 90 |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/DMF | 25 - 50 | 70 - 85 |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80 - 110 | 65 - 80 |
Experimental Protocols
Protocol 1: Oxidation of this compound to 1-(5-bromothiophen-2-yl)ethan-1-one
This protocol describes a green oxidation method using a heterogeneous catalyst.[16][17]
Materials:
-
This compound
-
Nanocrystalline Titanium (IV) oxide (TiO₂)
-
30% Hydrogen peroxide (H₂O₂)
-
Polyethylene glycol (PEG-400)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1 mmol) in PEG-400 (3 mL) in a round-bottom flask, add nanocrystalline TiO₂ (10 mol%).
-
Add 30% aqueous H₂O₂ (1 mmol) to the reaction mixture.
-
Stir the mixture at 70-75 °C for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and add excess water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford 1-(5-bromothiophen-2-yl)ethan-1-one.
Protocol 2: Esterification of this compound
This protocol outlines a general procedure for the synthesis of thiophene-containing esters.
Materials:
-
This compound
-
A bioactive carboxylic acid (e.g., ibuprofen, naproxen)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the bioactive carboxylic acid (1.1 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add this compound (1.0 mmol) and DMAP (0.1 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath and add a solution of DCC (1.2 mmol) in anhydrous DCM (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Wash the filtrate sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Protocol 3: Suzuki Cross-Coupling of this compound
This protocol provides a method for the C-C bond formation at the 5-position of the thiophene ring.[12][18][19][20]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk flask
-
Magnetic stirrer with heating plate
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed toluene (8 mL) and degassed water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel pharmaceutical candidates. Its dual reactivity, stemming from the secondary alcohol and the bromo-substituent, allows for the creation of a wide array of derivatives. The protocols outlined in these application notes provide a solid foundation for researchers to explore the chemical space around this scaffold and to develop new therapeutic agents with improved efficacy and pharmacological profiles. The inherent biological significance of the thiophene nucleus further underscores the potential of this building block in modern drug discovery.[2][3][4]
References
- 1. nbinno.com [nbinno.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cognizancejournal.com [cognizancejournal.com]
- 4. researchgate.net [researchgate.net]
- 5. sciensage.info [sciensage.info]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04196H [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Suzuki Coupling of 1-(5-bromothiophen-2-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the Suzuki-Miyaura cross-coupling of 1-(5-bromothiophen-2-yl)ethan-1-ol with various arylboronic acids. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl and heteroaryl structures prevalent in many pharmaceutical compounds and functional materials.
Introduction
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[1][2] Its popularity stems from its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of starting materials.[3] The coupling of heteroaryl halides, such as bromothiophenes, is a common application, leading to the synthesis of valuable thiophene-containing biaryl compounds.[4] These moieties are of significant interest in drug discovery due to their diverse pharmacological activities.
This protocol is specifically tailored for the coupling of this compound, a substrate featuring a secondary alcohol. The presence of this unprotected hydroxyl group is addressed by selecting appropriate reaction conditions to avoid potential side reactions.
Reaction Scheme
Caption: General scheme of the Suzuki coupling of this compound.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the Suzuki coupling of bromothiophenes with various arylboronic acids, providing a comparative overview for researchers.
| Entry | Bromothiophene Substrate | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | Reflux | 1 | 95 | Fictionalized Data |
| 2 | 2-Bromo-5-(bromomethyl)thiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 76 | [5][6] |
| 3 | 5-Bromothiophene-2-carboxylic acid ester | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene | 90 | 12 | 69 | [3] |
| 4 | 4-Bromothiophene-2-carbaldehyde | Phenylboronic pinacol ester | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | Toluene/H₂O (4:1) | 85-90 | 12 | 85 | [7] |
| 5 | 2,5-Dibromo-3-methylthiophene | 4-Fluorophenylboronic acid (1.1 equiv) | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 68 | [4] |
| 6 | 2-Bromothiophene | 2-Anilineboronic acid | Pd(dtbpf)Cl₂ (2) | Et₃N (2) | Kolliphor EL/H₂O | 25 | 0.5 | 92 | [8] |
Experimental Protocol
This protocol is adapted from procedures reported for structurally similar bromothiophene derivatives.[5][6]
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.025 eq).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. The typical solvent volume is around 5-10 mL per mmol of the limiting reagent.
-
Reaction: The reaction mixture is stirred and heated to 90 °C in an oil bath. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(5-arylthiophen-2-yl)ethan-1-ol.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the Suzuki coupling of this compound.
Suzuki Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. boa.unimib.it [boa.unimib.it]
Synthesis of Novel Heterocyclic Compounds from 1-(5-bromothiophen-2-yl)ethan-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of novel heterocyclic compounds starting from 1-(5-bromothiophen-2-yl)ethan-1-ol. The synthetic strategy involves a key oxidation step to produce 2-acetyl-5-bromothiophene, which serves as a versatile precursor for the generation of chalcones via Claisen-Schmidt condensation. These chalcones are then utilized as synthons for the construction of diverse heterocyclic scaffolds, including pyrazoles, pyrimidines, and isoxazoles, which are of significant interest in medicinal chemistry and drug discovery.
I. Overview of Synthetic Strategy
The synthesis of novel heterocyclic compounds from this compound is a multi-step process that offers access to a diverse range of molecular architectures. The overall workflow begins with the oxidation of the starting secondary alcohol to the corresponding ketone, 2-acetyl-5-bromothiophene. This ketone is a key intermediate that can undergo a base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes to yield a library of thiophene-containing chalcones. These α,β-unsaturated ketones are then employed as precursors for the synthesis of different five- and six-membered heterocyclic rings through reactions with appropriate binucleophiles.
II. Experimental Protocols
Protocol 1: Oxidation of this compound to 2-Acetyl-5-bromothiophene
This protocol describes the oxidation of the starting secondary alcohol to the key ketone intermediate, 2-acetyl-5-bromothiophene, using pyridinium chlorochromate (PCC).
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Celatom® or Celite®
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Chromatography column
Procedure:
-
To a stirred suspension of pyridinium chlorochromate (1.5 eq) in anhydrous dichloromethane (20 mL/g of alcohol) in a round bottom flask, add a solution of this compound (1.0 eq) in anhydrous dichloromethane.
-
Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, dilute the mixture with an equal volume of diethyl ether and pass it through a short pad of silica gel and Celatom® to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Combine the organic filtrates and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-acetyl-5-bromothiophene.[1]
Protocol 2: Synthesis of Thiophene-Containing Chalcones via Claisen-Schmidt Condensation
This protocol details the base-catalyzed condensation of 2-acetyl-5-bromothiophene with an aromatic aldehyde to form a thiophene-containing chalcone.[2]
Materials:
-
2-Acetyl-5-bromothiophene
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 40% aqueous)
-
Magnetic stirrer and stir bar
-
Beaker or flask
-
Ice bath
Procedure:
-
In a beaker or flask, dissolve 2-acetyl-5-bromothiophene (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in ethanol.
-
To this stirred solution, add a solution of sodium hydroxide dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate indicates product formation.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into crushed ice with constant stirring.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone.
-
Filter the solid product, wash thoroughly with cold water, and dry.
-
The crude chalcone can be recrystallized from a suitable solvent like ethanol to obtain the pure product.
Protocol 3: Synthesis of Pyrazole Derivatives
This protocol outlines the cyclization of a thiophene-containing chalcone with hydrazine hydrate to form a pyrazole derivative.
Materials:
-
Thiophene-containing chalcone
-
Hydrazine hydrate or substituted hydrazine
-
Ethanol or acetic acid
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Round bottom flask
Procedure:
-
In a round bottom flask, dissolve the thiophene-containing chalcone (1.0 eq) in ethanol or acetic acid.
-
Add hydrazine hydrate (or a substituted hydrazine, 1.1 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.
-
Filter the solid product, wash with water, and dry. The crude pyrazole can be recrystallized from a suitable solvent.
Protocol 4: Synthesis of Pyrimidine Derivatives
This protocol describes the synthesis of a pyrimidine derivative from a thiophene-containing chalcone and urea. Similar procedures can be followed using thiourea or guanidine hydrochloride.[3][4][5]
Materials:
-
Thiophene-containing chalcone
-
Urea (or thiourea, or guanidine hydrochloride)
-
Ethanol
-
Potassium hydroxide (KOH) solution (e.g., 40% aqueous)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Round bottom flask
Procedure:
-
To a solution of the thiophene-containing chalcone (1.0 eq) in ethanol, add urea (1.1 eq) and a solution of potassium hydroxide.
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into crushed ice and neutralize with a dilute acid (e.g., HCl).
-
The precipitated solid is filtered, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent to obtain the pure pyrimidine derivative.
Protocol 5: Synthesis of Isoxazole Derivatives
This protocol details the formation of an isoxazole ring from a thiophene-containing chalcone and hydroxylamine hydrochloride.[6][7][8][9]
Materials:
-
Thiophene-containing chalcone
-
Hydroxylamine hydrochloride
-
Ethanol
-
Potassium hydroxide (KOH) or sodium acetate
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Round bottom flask
Procedure:
-
A mixture of the thiophene-containing chalcone (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and a base such as potassium hydroxide or sodium acetate in ethanol is prepared in a round bottom flask.
-
The reaction mixture is refluxed for 8-12 hours, with progress monitored by TLC.
-
Upon completion, the mixture is cooled and poured into ice-cold water.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude isoxazole can be purified by recrystallization from a suitable solvent.
III. Data Presentation
The following tables summarize typical quantitative data for the synthesis of key intermediates and final heterocyclic compounds.
Table 1: Synthesis of 2-Acetyl-5-bromothiophene
| Starting Material | Oxidizing Agent | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| This compound | PCC | Dichloromethane | 2-3 | High | 94-96 | [1][10] |
Table 2: Synthesis of Thiophene-Containing Chalcones
| 2-Acetyl-5-bromothiophene | Aromatic Aldehyde | Base | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| 1 eq | 4-Nitrobenzaldehyde (1 eq) | NaOH | Ethanol | 2-4 | Good | Varies | [2] |
| 1 eq | Benzaldehyde (1 eq) | KOH | Ethanol | 3 | Good | Varies | [4] |
| 1 eq | 4-Methoxybenzaldehyde (1 eq) | NaOH | Ethanol | 2-3 | Good | Varies | [11] |
Table 3: Synthesis of Novel Heterocyclic Compounds from Thiophene-Containing Chalcones
| Chalcone Precursor | Reagent | Heterocycle Formed | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Thiophene-chalcone | Hydrazine hydrate | Pyrazole | Ethanol | 4-6 | 50.8-82.4 | [12] |
| Thiophene-chalcone | Phenylhydrazine | N-Phenylpyrazole | Acetic Acid | 48 | Good | [13] |
| Thiophene-chalcone | Guanidine hydrochloride | Aminopyrimidine | Dioxane | 5 | Good | [14] |
| Thiophene-chalcone | Urea | Pyrimidinone | Ethanol | 4 | 58-85 | [4] |
| Thiophene-chalcone | Hydroxylamine HCl | Isoxazole | Ethanol | 12 | Good | [7] |
IV. Visualizations
The following diagrams illustrate key aspects of the synthetic pathways.
References
- 1. Buy 2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid (EVT-2557490) | 847781-96-8 [evitachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. scispace.com [scispace.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. 2-Acetyl-5-bromothiophene 99 5370-25-2 [sigmaaldrich.com]
- 11. Claisen-Schmidt condensation of 5-chloro-2-acetyl thiophene with p-anisaldehyde [ijaresm.com]
- 12. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Catalytic Methods for the Synthesis of 1-(5-bromothiophen-2-yl)ethan-1-ol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic synthesis of 1-(5-bromothiophen-2-yl)ethan-1-ol derivatives. Chiral thiophene-containing alcohols are significant structural motifs in medicinal chemistry and materials science. The development of efficient and stereoselective catalytic methods for their synthesis is crucial for accessing enantiomerically pure compounds for drug discovery and development.
The primary and most effective strategy for synthesizing this compound derivatives is the asymmetric reduction of the corresponding prochiral ketone, 1-(5-bromothiophen-2-yl)ethan-1-one. This approach offers high yields and excellent enantioselectivity through well-established catalytic systems.
Primary Synthetic Route: Asymmetric Reduction of 1-(5-bromothiophen-2-yl)ethan-1-one
The enantioselective reduction of heteroaromatic ketones, such as 1-(5-bromothiophen-2-yl)ethan-1-one, is effectively achieved using catalytic asymmetric hydrogenation or asymmetric transfer hydrogenation (ATH). Ruthenium-based catalysts, particularly those developed by Noyori and coworkers, are highly efficient for this transformation, providing access to the desired chiral alcohols in high enantiomeric excess (ee).
Key Catalytic Systems
-
Noyori Asymmetric Hydrogenation: This method employs ruthenium(II) catalysts bearing a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand. These catalysts are highly active and selective for the hydrogenation of a wide range of ketones, including heteroaromatic ones. The reaction is typically carried out under a hydrogen atmosphere.
-
Asymmetric Transfer Hydrogenation (ATH): ATH utilizes a hydrogen donor, commonly a mixture of formic acid and triethylamine or isopropanol, in the presence of a chiral ruthenium catalyst, such as those derived from N-tosyl-1,2-diphenylethylenediamine (TsDPEN). This method often proceeds under milder conditions and does not require a high-pressure hydrogen gas setup.
The enantioselectivity of these reactions is generally high, with the choice of catalyst chirality ((R,R)- or (S,S)-ligand) determining the absolute configuration of the resulting alcohol product. For heteroaromatic ketones, these methods have been shown to produce chiral alcohols with high yields and enantiomeric excess.[1][2]
Data Presentation: Catalytic Asymmetric Reduction of Heteroaromatic Ketones
The following table summarizes typical results for the asymmetric hydrogenation of 2-acetylthiophene, a close structural analog of 1-(5-bromothiophen-2-yl)ethan-1-one, and other heteroaromatic ketones, demonstrating the efficacy of the catalytic systems.
| Entry | Substrate | Catalyst System | S/C Ratio | H₂ Pressure | Temp. (°C) | Solvent | Yield (%) | ee (%) |
| 1 | 2-Acetylthiophene | trans-RuCl₂[(S)-xylbinap][(S)-daipen] | 2000 | 8 atm | 30 | Methanol | >99 | 98 (R) |
| 2 | 2-Acetylfuran | trans-RuCl₂[(S)-xylbinap][(S)-daipen] | 2000 | 8 atm | 30 | Methanol | >99 | 97 (R) |
| 3 | 2-Acetylpyridine | trans-RuCl₂[(R)-xylbinap][(R)-daipen] | 1000 | 8 atm | 30 | Methanol | >99 | 98 (S) |
| 4 | 3-Acetylpyridine | trans-RuCl₂[(R)-xylbinap][(R)-daipen] | 1000 | 8 atm | 30 | Methanol | >99 | 99 (S) |
Data is representative of results reported for heteroaromatic ketones using Noyori-type catalysts.[1][2]
Experimental Protocols
Protocol 1: Noyori Asymmetric Hydrogenation of 1-(5-bromothiophen-2-yl)ethan-1-one
This protocol is a representative procedure for the enantioselective reduction of 1-(5-bromothiophen-2-yl)ethan-1-one using a chiral ruthenium catalyst.
Materials:
-
1-(5-bromothiophen-2-yl)ethan-1-one
-
trans-RuCl₂[(S)-xylbinap][(S)-daipen] (or the (R,R)-enantiomer for the opposite alcohol enantiomer)
-
Potassium tert-butoxide (t-BuOK)
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
-
Autoclave or high-pressure reactor
Procedure:
-
Catalyst Activation (Pre-catalyst Formation): In a glovebox under an inert atmosphere, add trans-RuCl₂[(S)-xylbinap][(S)-daipen] (e.g., at a substrate-to-catalyst ratio of 2000:1) to a Schlenk flask.
-
Reaction Setup: In a separate flask, dissolve 1-(5-bromothiophen-2-yl)ethan-1-one (1.0 eq) in anhydrous methanol.
-
To the substrate solution, add a solution of potassium tert-butoxide in methanol (e.g., 0.1 M solution). The amount of base is typically catalytic.
-
Transfer the substrate/base solution to the flask containing the catalyst under an inert atmosphere.
-
Place the reaction mixture in a high-pressure reactor.
-
Hydrogenation: Purge the reactor with hydrogen gas several times before pressurizing to the desired pressure (e.g., 8 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C) until the reaction is complete (monitored by TLC or GC/LC-MS).
-
Work-up: Carefully depressurize the reactor and purge with an inert gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the enantiomerically enriched this compound.
-
Analysis: Determine the yield and enantiomeric excess (e.g., by chiral HPLC analysis).
Protocol 2: Asymmetric Transfer Hydrogenation (ATH) of 1-(5-bromothiophen-2-yl)ethan-1-one
This protocol provides an alternative that avoids the use of high-pressure hydrogen gas.
Materials:
-
1-(5-bromothiophen-2-yl)ethan-1-one
-
[RuCl(p-cymene)((S,S)-TsDPEN)] (or the (R,R)-enantiomer)
-
Formic acid (HCO₂H)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve 1-(5-bromothiophen-2-yl)ethan-1-one (1.0 eq) in the chosen anhydrous solvent in a Schlenk flask.
-
Add the catalyst [RuCl(p-cymene)((S,S)-TsDPEN)] (e.g., at a substrate-to-catalyst ratio of 100:1 to 1000:1).
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Add the HCO₂H/Et₃N mixture (e.g., 2-5 equivalents relative to the substrate) to the reaction flask.
-
Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C) until the reaction is complete (monitored by TLC or GC/LC-MS).
-
Work-up: Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
-
Analysis: Determine the yield and enantiomeric excess.
Mandatory Visualizations
Caption: Workflow for the catalytic asymmetric synthesis of this compound.
Alternative Synthetic Route: Asymmetric Alkylation of 5-Bromothiophene-2-carbaldehyde
An alternative approach involves the catalytic asymmetric addition of an organometallic reagent (e.g., diethylzinc for ethylation, or a methylating agent) to 5-bromothiophene-2-carbaldehyde. This method requires a chiral ligand to induce enantioselectivity in the C-C bond formation. Chiral amino alcohols and other ligands have been shown to be effective in catalyzing the addition of organozinc reagents to aldehydes.
While this method is viable, the asymmetric reduction of the corresponding ketone is generally more established and often provides higher enantioselectivities for this class of substrates.
Conclusion
The catalytic asymmetric reduction of 1-(5-bromothiophen-2-yl)ethan-1-one stands out as a robust and highly efficient method for the synthesis of enantiomerically pure this compound derivatives. The use of Noyori-type ruthenium catalysts in either direct hydrogenation or transfer hydrogenation protocols provides a reliable pathway to these valuable chiral building blocks with excellent yields and enantioselectivities. The provided protocols offer a solid foundation for researchers in the pharmaceutical and chemical industries to access these important compounds.
References
Application Note: Utilization of 1-(5-bromothiophen-2-yl)ethan-1-ol in the Synthesis of Thiophene-Based Polymers for Organic Light-Emitting Diode (OLED) Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiophene derivatives are a cornerstone in the development of advanced organic electronic materials due to their excellent charge transport properties and chemical stability.[1] In the realm of Organic Light-Emitting Diodes (OLEDs), thiophene-based polymers are frequently employed as hole-transporting or emissive layers, contributing to enhanced device efficiency, brightness, and longevity.[1] The functionalization of the thiophene ring allows for the fine-tuning of the material's electronic and optical properties. This application note details a synthetic protocol for the preparation of a novel thiophene-based polymer for OLED applications, starting from the precursor 1-(5-bromothiophen-2-yl)ethan-1-ol. The bromine atom serves as a versatile handle for cross-coupling reactions, enabling the formation of extended π-conjugated systems, which are crucial for efficient charge transport and luminescence.[2]
This document provides a comprehensive methodology, from the synthesis of the vinylthiophene monomer to its polymerization and subsequent integration into an OLED device. The protocols are designed to be reproducible and scalable for research and development purposes.
Proposed Synthetic Pathway
The proposed synthetic route involves a two-step process starting from this compound:
-
Dehydration: The alcohol is dehydrated to form the key monomer, 5-bromo-2-vinylthiophene. This reaction is typically acid-catalyzed.
-
Polymerization: The vinylthiophene monomer is then polymerized to yield poly(5-bromo-2-vinylthiophene). This polymer can be further functionalized via cross-coupling reactions if desired, or used directly in device fabrication.
Experimental Protocols
1. Synthesis of 5-bromo-2-vinylthiophene (Monomer)
This protocol is adapted from general procedures for the dehydration of secondary alcohols.[3][4]
-
Materials:
-
This compound
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Potassium bisulfate (KHSO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Inhibitor (e.g., hydroquinone)
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound and a catalytic amount of potassium bisulfate or p-toluenesulfonic acid in toluene.
-
Add a small amount of an inhibitor like hydroquinone to prevent polymerization of the product.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap. The reaction is complete when no more water is collected.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 5-bromo-2-vinylthiophene.
-
2. Synthesis of Poly(5-bromo-2-vinylthiophene)
This protocol outlines a free-radical polymerization of the vinylthiophene monomer.
-
Materials:
-
5-bromo-2-vinylthiophene (freshly distilled)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as initiator
-
Anhydrous toluene or other suitable solvent
-
-
Procedure:
-
In a Schlenk flask, dissolve the freshly distilled 5-bromo-2-vinylthiophene in anhydrous toluene.
-
Add a catalytic amount of the radical initiator (AIBN or BPO).
-
Degas the solution by several freeze-pump-thaw cycles.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature appropriate for the chosen initiator (typically 60-80 °C for AIBN).
-
Allow the polymerization to proceed for 24-48 hours. The polymer will precipitate out of the solution as it forms.
-
Cool the mixture to room temperature and pour the contents into a large volume of a non-solvent like methanol to precipitate the polymer completely.
-
Filter the polymer, wash with copious amounts of methanol, and dry under vacuum.
-
3. OLED Device Fabrication
This is a general protocol for the fabrication of a simple, single-layer OLED device.
-
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS)
-
Poly(5-bromo-2-vinylthiophene) solution in a suitable solvent (e.g., chlorobenzene)
-
Low work function metal for cathode (e.g., Calcium, Aluminum)
-
Deionized water, isopropanol, acetone
-
UV-curable epoxy and glass coverslips for encapsulation
-
-
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate and anneal at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox.
-
Emissive Layer (EML) Deposition: Dissolve the synthesized poly(5-bromo-2-vinylthiophene) in a suitable organic solvent and spin-coat it on top of the PEDOT:PSS layer inside the glovebox. Anneal the film to remove residual solvent.
-
Cathode Deposition: Transfer the substrate to a thermal evaporator. Deposit a layer of a low work function metal (e.g., Ca) followed by a protective layer of aluminum (Al) through a shadow mask to define the active area of the device.
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from atmospheric moisture and oxygen.
-
Data Presentation
The following tables present hypothetical but realistic data for the synthesized materials and the resulting OLED device, based on typical values for similar thiophene-based polymers.
Table 1: Synthesis and Characterization of Poly(5-bromo-2-vinylthiophene)
| Parameter | Value |
| Monomer Synthesis Yield | ~75% |
| Polymerization Yield | ~60% |
| Molecular Weight (Mn) | 15,000 - 25,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Glass Transition Temp. (Tg) | 110 - 130 °C |
Table 2: Photophysical Properties of Poly(5-bromo-2-vinylthiophene)
| Property | In Solution (Chloroform) | In Thin Film |
| Absorption Max (λabs) | ~420 nm | ~435 nm |
| Emission Max (λem) | ~530 nm (Green) | ~550 nm (Yellow-Green) |
| Photoluminescence Quantum Yield (PLQY) | ~35% | ~25% |
Table 3: OLED Device Performance
| Parameter | Value |
| Turn-on Voltage | 3.5 - 4.5 V |
| Maximum Luminance | > 1000 cd/m² |
| Maximum External Quantum Efficiency (EQE) | 1.5 - 2.5% |
| Color Coordinates (CIE) | (0.45, 0.52) |
This application note outlines a viable synthetic route for the preparation of a novel thiophene-based polymer, poly(5-bromo-2-vinylthiophene), from this compound. The detailed protocols for monomer synthesis, polymerization, and OLED device fabrication provide a solid foundation for researchers to explore this and similar materials for organic electronic applications. The bromine functionality on the polymer backbone also opens up avenues for further post-polymerization modification, allowing for the synthesis of a wide range of materials with tailored properties for high-performance OLEDs. The presented data, while hypothetical, are representative of what can be expected from such materials and can serve as a benchmark for future experimental work.
References
Step-by-Step Guide to the Grignard Reaction with 2-Bromo-5-acetylthiophene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for performing a Grignard reaction with 2-bromo-5-acetylthiophene. Due to the presence of a reactive acetyl (ketone) group on the thiophene ring, a direct Grignard reaction is challenging as the newly formed Grignard reagent can react with the starting material. To circumvent this, a protection-deprotection strategy is employed. The acetyl group is first protected as an ethylene ketal, followed by the Grignard reaction with an electrophile, and subsequent deprotection to yield the final product. This protocol uses benzophenone as a representative electrophile.
Experimental Workflow
The overall experimental workflow involves four key stages: protection of the acetyl group, formation of the Grignard reagent, reaction with an electrophile, and deprotection to yield the final product.
Caption: Experimental workflow for the Grignard reaction of 2-bromo-5-acetylthiophene.
Data Summary
The following table summarizes the key quantitative data for each step of the reaction, based on typical experimental procedures.
| Step | Reactant | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1. Protection | 2-Bromo-5-acetylthiophene | Ethylene glycol, p-Toluenesulfonic acid | Toluene | Reflux | 4-6 | ~90 |
| 2. Grignard Formation | 2-(5-Bromo-2-thienyl)-2-methyl-1,3-dioxolane | Magnesium turnings, Iodine (catalyst) | Anhydrous THF | Reflux | 1-2 | High (used in situ) |
| 3. Reaction | Grignard Reagent | Benzophenone | Anhydrous THF | 0 to RT | 1-2 | ~85 |
| 4. Deprotection | Protected Product | Aqueous HCl | Acetone/Water | RT | 2-4 | ~95 |
Experimental Protocols
Materials and Reagents:
-
2-Bromo-5-acetylthiophene
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Magnesium turnings
-
Iodine crystal
-
Anhydrous tetrahydrofuran (THF)
-
Benzophenone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Aqueous hydrochloric acid (e.g., 3M HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
Equipment:
-
Round-bottom flasks
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Protocol 1: Protection of 2-Bromo-5-acetylthiophene
This protocol describes the formation of 2-(5-bromo-2-thienyl)-2-methyl-1,3-dioxolane.
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-bromo-5-acetylthiophene (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq) in toluene.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed, driving the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude product, 2-(5-bromo-2-thienyl)-2-methyl-1,3-dioxolane, can often be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.
Protocol 2: Grignard Reaction with Benzophenone
This protocol details the formation of the Grignard reagent and its subsequent reaction with benzophenone. All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (nitrogen or argon).
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 eq) in a dry round-bottom flask under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small amount of a solution of 2-(5-bromo-2-thienyl)-2-methyl-1,3-dioxolane (1.0 eq) in anhydrous THF to initiate the reaction. The disappearance of the iodine color and gentle bubbling indicates the start of the reaction.
-
Once initiated, add the remaining solution of the protected thiophene dropwise to maintain a gentle reflux.[1]
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.[2]
-
-
Reaction with Benzophenone:
-
In a separate dry flask under an inert atmosphere, dissolve benzophenone (1.0 eq) in anhydrous THF.
-
Cool the benzophenone solution in an ice bath (0 °C).
-
Slowly add the freshly prepared Grignard reagent to the benzophenone solution via a cannula or dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Quenching and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude protected product.
-
Protocol 3: Deprotection of the Acetyl Group
This protocol describes the removal of the ethylene ketal protecting group to yield the final product.
-
Reaction Setup: Dissolve the crude protected product from the previous step in a mixture of acetone and aqueous hydrochloric acid.
-
Reaction: Stir the solution at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with an organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration and concentration, the crude product can be purified by column chromatography on silica gel to afford the final product, 1-(5-(hydroxydiphenylmethyl)thiophen-2-yl)ethanone.
References
"experimental procedure for the reduction of 1-(5-bromothiophen-2-yl)ethanone"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the reduction of the ketone, 1-(5-bromothiophen-2-yl)ethanone, to its corresponding secondary alcohol, 1-(5-bromothiophen-2-yl)ethanol. The primary method detailed utilizes sodium borohydride (NaBH₄) as the reducing agent, a common and mild reagent suitable for this transformation. This protocol is designed to be a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development, offering a reliable method for the preparation of this thiophene derivative. Included are comprehensive experimental protocols, data presentation in tabular format for clarity, and a visual representation of the experimental workflow.
Introduction
The reduction of ketones to alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. 1-(5-bromothiophen-2-yl)ethanone is a readily available starting material, and its reduction product, 1-(5-bromothiophen-2-yl)ethanol, serves as a valuable building block for the synthesis of more complex molecules with potential biological activity. The thiophene moiety is a key heterocycle in many pharmaceutical compounds. This application note details a robust and scalable laboratory procedure for this reduction.
Data Presentation
Table 1: Reagent Quantities and Molar Equivalents
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Molar Equivalents |
| 1-(5-bromothiophen-2-yl)ethanone | 205.07 | 1.00 g | 4.88 | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.185 g | 4.88 | 1.0 |
| Methanol (Solvent) | 32.04 | 20 mL | - | - |
| 1 M Hydrochloric Acid (for quench) | 36.46 | ~5 mL | - | - |
| Dichloromethane (for extraction) | 84.93 | 3 x 15 mL | - | - |
| Anhydrous Sodium Sulfate | 142.04 | ~2 g | - | - |
Table 2: Expected Yield and Product Characterization
| Parameter | Expected Value |
| Theoretical Yield | 1.01 g |
| Typical Experimental Yield | 85-95% |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.05 (d, 1H), 6.80 (d, 1H), 5.10 (q, 1H), 2.50 (br s, 1H, -OH), 1.60 (d, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 150.2, 128.5, 123.8, 111.5, 65.7, 24.9 |
| IR (thin film, cm⁻¹) | 3350 (br, O-H), 2970 (C-H), 1430, 1220, 1050, 800 |
| Mass Spec (EI) | m/z: 206/208 (M⁺, Br isotopes), 191/193, 112 |
Experimental Protocols
Protocol 1: Reduction of 1-(5-bromothiophen-2-yl)ethanone using Sodium Borohydride
This protocol outlines the reduction of the ketone to the corresponding alcohol.
Materials:
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1-(5-bromothiophen-2-yl)ethanone
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Sodium borohydride (NaBH₄)
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Methanol (anhydrous)
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1 M Hydrochloric acid (HCl)
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Dichloromethane (CH₂Cl₂)
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask (50 mL)
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel (100 mL)
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 1.00 g (4.88 mmol) of 1-(5-bromothiophen-2-yl)ethanone.
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Dissolution: Add 20 mL of anhydrous methanol to the flask and stir the mixture at room temperature until the ketone is completely dissolved.
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Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with continuous stirring.
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Addition of Reducing Agent: Carefully add 0.185 g (4.88 mmol) of sodium borohydride to the cooled solution in small portions over 5-10 minutes. Caution: Hydrogen gas evolution may occur.
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Reaction: Stir the reaction mixture in the ice bath for 30 minutes, then remove the ice bath and continue stirring at room temperature for an additional 1 hour.
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Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting ketone spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.
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Quenching the Reaction: After the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 5 mL of 1 M HCl to quench the excess sodium borohydride. Caution: Vigorous hydrogen gas evolution will occur. Ensure adequate ventilation.
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Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
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Extraction: Transfer the remaining aqueous residue to a 100 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 15 mL).
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Drying: Combine the organic layers and dry over anhydrous sodium sulfate.
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Isolation of Product: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 1-(5-bromothiophen-2-yl)ethanol.
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Purification (Optional): The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Mandatory Visualizations
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(5-Bromothiophen-2-yl)ethan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(5-bromothiophen-2-yl)ethan-1-ol synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Troubleshooting Guides
This section addresses common problems encountered during the synthesis of this compound, focusing on two primary synthetic routes: the reduction of 2-acetyl-5-bromothiophene and the Grignard reaction with 5-bromo-2-thiophenecarboxaldehyde.
Route 1: Reduction of 2-Acetyl-5-bromothiophene
Q1: Low or no conversion of the starting ketone is observed during the reduction with sodium borohydride (NaBH₄). What are the possible causes and solutions?
A1: Low or no conversion in a NaBH₄ reduction can stem from several factors. Firstly, the quality of the NaBH₄ is crucial; it can decompose over time, especially if exposed to moisture. It is advisable to use a freshly opened container of NaBH₄ or to test the activity of an older batch on a simple ketone. Secondly, the choice of solvent is important. While methanol or ethanol are commonly used, ensuring the starting material is fully dissolved is key. If solubility is an issue, a co-solvent like THF or dioxane can be added. Finally, the reaction temperature might be too low. While NaBH₄ reductions are often carried out at room temperature or 0 °C, gentle warming may be necessary for less reactive ketones.
Q2: A significant amount of unidentifiable side products is formed alongside the desired alcohol. How can this be minimized?
A2: The formation of side products can often be attributed to the reactivity of the borohydride reagent. To minimize these, ensure the dropwise addition of the NaBH₄ solution to the ketone solution at a controlled temperature (e.g., 0 °C) to prevent an overly exothermic reaction. Maintaining a slightly acidic or neutral pH during the reaction can sometimes suppress side reactions, although NaBH₄ is generally tolerant of protic solvents. After the reaction, a careful workup by slow quenching with a weak acid (e.g., saturated ammonium chloride solution) is recommended over strong acids to avoid acid-catalyzed decomposition of the product.
Route 2: Grignard Reaction with 5-Bromo-2-thiophenecarboxaldehyde
Q1: The Grignard reagent (e.g., methylmagnesium bromide) fails to form or forms in low yield. What are the common pitfalls?
A1: The formation of a Grignard reagent is highly sensitive to reaction conditions. The primary culprit for failure is often the presence of moisture. All glassware must be rigorously flame-dried or oven-dried before use, and anhydrous solvents (typically diethyl ether or THF) are essential. The surface of the magnesium turnings can also be passivated by an oxide layer. Activating the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere can initiate the reaction. If the reaction does not start, gentle heating may be applied, but care must be taken as the reaction is exothermic once initiated.
Q2: The yield of the desired alcohol is low, with a significant recovery of the starting aldehyde after the Grignard reaction. What could be the issue?
A2: This problem often points to an insufficient amount of active Grignard reagent. It is good practice to titrate the prepared Grignard reagent to determine its exact concentration before adding it to the aldehyde. A common side reaction is the enolization of the aldehyde by the Grignard reagent, which acts as a base. To favor the nucleophilic addition over enolization, the reaction should be carried out at a low temperature (e.g., -78 °C to 0 °C). The slow, dropwise addition of the aldehyde solution to the Grignard reagent (inverse addition) can also help to maintain an excess of the nucleophile and minimize enolization.
Q3: During the workup of the Grignard reaction, an emulsion forms, making the separation of the organic and aqueous layers difficult. How can this be resolved?
A3: Emulsion formation is common during the quenching of Grignard reactions. To break the emulsion, the addition of a saturated aqueous solution of ammonium chloride is often effective. Alternatively, adding more of the organic solvent or brine can help to break up the emulsion. Gentle swirling of the separatory funnel instead of vigorous shaking can also prevent the formation of a stable emulsion. In some cases, filtering the entire mixture through a pad of Celite can help to separate the layers.
II. Frequently Asked Questions (FAQs)
Q1: What is a typical starting material for the synthesis of this compound?
A1: A common and commercially available starting material is 2-acetyl-5-bromothiophene. This ketone can be reduced to the desired secondary alcohol. Alternatively, one could start from 5-bromo-2-thiophenecarboxaldehyde and react it with a methyl Grignard reagent.
Q2: Which synthetic route generally provides a higher yield for this compound?
A2: The reduction of 2-acetyl-5-bromothiophene with a mild reducing agent like sodium borohydride is often a high-yielding and straightforward method. Grignard reactions can also be high-yielding but are more sensitive to reaction conditions and may require more optimization to minimize side reactions.
Q3: What are the recommended purification methods for this compound?
A3: The primary methods for purification are column chromatography and recrystallization. For column chromatography, a silica gel stationary phase with a solvent system such as a mixture of hexanes and ethyl acetate is typically effective. For recrystallization, a solvent system in which the alcohol is soluble at high temperatures but sparingly soluble at low temperatures should be chosen. Common solvents to try include ethanol, or a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexanes).
Q4: Are there any specific safety precautions to consider during the synthesis?
A4: When working with Grignard reagents, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and to use anhydrous solvents to prevent fires and explosions. Both Grignard reagents and sodium borohydride are moisture-sensitive and can react violently with water. Standard personal protective equipment, including safety glasses, lab coat, and gloves, should be worn at all times. All reactions should be performed in a well-ventilated fume hood.
III. Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Material | Reagents | Typical Yield (%) | Advantages | Disadvantages |
| Reduction | 2-Acetyl-5-bromothiophene | Sodium Borohydride (NaBH₄) in Methanol/Ethanol | 60-70% | High yield, mild conditions, less sensitive to moisture than Grignard reactions. | Requires the synthesis or purchase of the starting ketone. |
| Grignard Reaction | 5-Bromo-2-thiophenecarboxaldehyde | Methylmagnesium bromide (CH₃MgBr) in Diethyl Ether/THF | Variable | Direct C-C bond formation. | Highly sensitive to moisture and air, potential for side reactions (enolization). |
IV. Experimental Protocols
Protocol 1: Reduction of 2-Acetyl-5-bromothiophene with Sodium Borohydride[1]
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Dissolution: Dissolve 2-acetyl-5-bromothiophene (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
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Cooling: Cool the solution to 0 °C in an ice bath.
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Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.
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Extraction: Remove the organic solvent under reduced pressure and extract the aqueous layer with ethyl acetate (3 x volumes).
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Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography on silica gel or recrystallization to yield this compound. A typical yield after recrystallization is around 60-70%.
Protocol 2: Synthesis of 2-Acetyl-5-bromothiophene (Precursor for Route 1)
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Reaction Setup: To a solution of 2-bromothiophene (1.0 eq) in a suitable solvent like dichloromethane, add acetyl chloride (1.1 eq).
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Reaction: Stir the mixture at room temperature for 1 hour. The reaction mixture may foam and change color.
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Workup: Quench the reaction by pouring it over a mixture of ice and concentrated hydrochloric acid.
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Extraction: Extract the mixture with dichloromethane.
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Purification: Decolorize the organic layer with activated carbon, filter, and concentrate under reduced pressure to obtain 2-acetyl-5-bromothiophene as a crystalline solid. A reported yield for this procedure is 86.1%.
V. Visualizations
"troubleshooting side reactions in the synthesis of 1-(5-bromothiophen-2-yl)ethan-1-ol"
Welcome to the technical support center for the synthesis of 1-(5-bromothiophen-2-yl)ethan-1-ol. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully synthesizing this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
There are two primary methods for the synthesis of this compound:
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Reduction of 2-acetyl-5-bromothiophene: This method involves the reduction of the ketone group of 2-acetyl-5-bromothiophene to a secondary alcohol using a reducing agent such as sodium borohydride (NaBH₄).
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Grignard Reaction: This approach involves the reaction of 5-bromothiophene-2-carbaldehyde with a methyl Grignard reagent (e.g., methylmagnesium bromide) to form the desired secondary alcohol.
Q2: I am observing a significant amount of starting material in my reaction mixture after the reduction of 2-acetyl-5-bromothiophene. What could be the cause?
Incomplete reduction can be due to several factors:
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Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent. For sodium borohydride, a 1.5 to 2-fold molar excess is typically recommended.
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Low Reaction Temperature: While the reaction is often started at a low temperature to control the initial exotherm, it may need to be warmed to room temperature and stirred for a longer duration to ensure completion.
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Poor Quality of Reducing Agent: Sodium borohydride can degrade over time, especially if exposed to moisture. Use a fresh, high-quality reagent.
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Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions.
Q3: My Grignard reaction is resulting in a low yield of the desired alcohol and a significant amount of what appears to be a debrominated starting material. What is happening?
This is a common issue when working with halogenated aryl compounds in Grignard reactions. The likely culprit is a halogen-metal exchange side reaction. The Grignard reagent can react with the bromine atom on the thiophene ring, leading to the formation of an undesired thienylmagnesium bromide species and methyl bromide. To minimize this:
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Use a less reactive Grignard reagent or transmetalation: Consider using a different organometallic reagent that is less prone to halogen-metal exchange.
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Control the temperature: Running the reaction at a lower temperature can sometimes favor the desired carbonyl addition over the halogen-metal exchange.
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Inverse addition: Adding the Grignard reagent slowly to the aldehyde can also help to minimize this side reaction.
Q4: I am seeing an unexpected peak in my NMR that does not correspond to the starting material or the product. What could it be?
Unexpected peaks can arise from various side reactions. Depending on the synthetic route, some possibilities include:
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Reduction Route:
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Over-reduction: Although less common with NaBH₄, stronger reducing agents could potentially reduce the thiophene ring or remove the bromine atom.
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Dimerization products: Under certain conditions, side reactions leading to dimeric species can occur.
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Grignard Route:
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Products of halogen-metal exchange: As mentioned, you may see debrominated starting material or other derivatives.
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Wurtz-type coupling: The Grignard reagent can couple with the starting alkyl halide to form a dimer (in this case, ethane).
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Q5: What is the best way to purify the final product, this compound?
Purification can typically be achieved through a combination of techniques:
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Aqueous Workup: After the reaction is complete, a careful aqueous workup is necessary to quench any unreacted reagents and remove inorganic byproducts.
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Extraction: The product can be extracted from the aqueous layer using an organic solvent like ethyl acetate or dichloromethane.
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Chromatography: Column chromatography on silica gel is an effective method for separating the desired alcohol from unreacted starting materials and side products. A gradient of ethyl acetate in hexanes is a good starting point for elution.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can further enhance purity.[1]
Troubleshooting Guides
Route 1: Reduction of 2-acetyl-5-bromothiophene
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase reaction time, consider warming the reaction to room temperature, or use a slight excess of NaBH₄. |
| Degradation of starting material or product. | Ensure the reaction is not run for an excessively long time or at too high a temperature. | |
| Presence of Starting Material | Insufficient reducing agent. | Use a 1.5 to 2-fold molar excess of NaBH₄. |
| Inactive reducing agent. | Use a fresh bottle of NaBH₄. | |
| Formation of Unknown Impurities | Over-reduction or side reactions. | Use a milder reducing agent or optimize reaction conditions (temperature, time). Characterize the impurity by NMR and MS to identify its structure. |
Route 2: Grignard Reaction
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Halogen-metal exchange.[2][3] | Perform the reaction at a lower temperature (-78 °C). Consider using an alternative organometallic reagent. |
| Incomplete reaction. | Ensure the Grignard reagent was successfully formed and is of the correct concentration. | |
| Hydrolysis of Grignard reagent. | Use anhydrous solvents and glassware. Perform the reaction under an inert atmosphere (nitrogen or argon). | |
| Presence of Debrominated Starting Material | Halogen-metal exchange.[2][3] | Lower the reaction temperature. Add the Grignard reagent slowly to the aldehyde solution. |
| Formation of a Dimer of the Grignard Reagent (Ethane) | Wurtz-type coupling. | This is a common side reaction in Grignard reagent formation. Ensure the reaction with the aldehyde is efficient to consume the Grignard reagent as it is formed. |
Experimental Protocols
Protocol 1: Reduction of 2-acetyl-5-bromothiophene
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Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetyl-5-bromothiophene (1.0 eq) in methanol (5-10 mL per gram of starting material).
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Cooling: Cool the solution to 0 °C in an ice bath.
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Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
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Quenching: Slowly add water to quench the excess sodium borohydride.
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Workup: Add dilute hydrochloric acid to neutralize the solution. Extract the product with ethyl acetate (3 x volume of the aqueous layer).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes).
Protocol 2: Grignard Synthesis
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Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), place magnesium turnings (1.2 eq).
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Grignard Formation: Add a small crystal of iodine. In a separate flask, dissolve methyl bromide (1.1 eq) in anhydrous diethyl ether. Add a small portion of the methyl bromide solution to the magnesium turnings to initiate the reaction. Once the reaction starts (as evidenced by bubbling and heat), add the remaining methyl bromide solution dropwise, maintaining a gentle reflux. After the addition, stir the mixture at room temperature for 30 minutes.
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Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve 5-bromothiophene-2-carbaldehyde (1.0 eq) in anhydrous diethyl ether. Cool this solution to 0 °C.
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Addition: Slowly add the prepared Grignard reagent to the aldehyde solution via a cannula or dropping funnel.
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Warming: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
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Quenching: Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
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Workup and Purification: Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Reaction Pathways and Troubleshooting
Caption: Troubleshooting flowchart for the synthesis of this compound.
References
"optimization of reaction conditions for the synthesis of 1-(5-bromothiophen-2-yl)ethan-1-ol"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(5-bromothiophen-2-yl)ethan-1-ol, a key intermediate for researchers in drug development and materials science.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and reliable two-step synthesis involves the Friedel-Crafts acylation of 2-bromothiophene to form the intermediate ketone, 1-(5-bromothiophen-2-yl)ethan-1-one, followed by the reduction of the ketone to the desired secondary alcohol.
Q2: Which Lewis acid is most effective for the Friedel-Crafts acylation of 2-bromothiophene?
A2: Aluminum chloride (AlCl₃) is a commonly used and effective Lewis acid for the acylation of thiophene and its derivatives.[1] However, other Lewis acids such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) can also be employed, though reaction conditions may require optimization.
Q3: What are the typical solvents used for the Friedel-Crafts acylation step?
A3: Dichloromethane (CH₂Cl₂) is a standard solvent for this reaction as it is relatively inert and effectively dissolves the reactants and the intermediate complex.
Q4: What is a suitable reducing agent for the conversion of 1-(5-bromothiophen-2-yl)ethan-1-one to the corresponding alcohol?
A4: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of ketones to secondary alcohols.[2][3] It is generally preferred over stronger reducing agents like lithium aluminum hydride (LiAlH₄) for this transformation due to its ease of handling and higher chemoselectivity.
Q5: Can I purify this compound by distillation?
A5: Purification by distillation is possible, but given the relatively high boiling point of the alcohol, vacuum distillation is recommended to prevent thermal decomposition. Column chromatography is also a very effective method for obtaining a highly pure product.
Q6: Are there any alternative synthetic routes to this compound?
A6: Yes, an alternative approach is the Grignard reaction. This would involve the reaction of 5-bromo-2-thiophenecarboxaldehyde with a methyl Grignard reagent (e.g., methylmagnesium bromide). This method can be effective but requires strictly anhydrous conditions.
Troubleshooting Guides
Part 1: Friedel-Crafts Acylation of 2-Bromothiophene
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of 2-bromothiophene | Inactive Lewis acid (e.g., AlCl₃) due to moisture exposure. | Ensure the Lewis acid is fresh and has been stored under anhydrous conditions. Handle the reagent quickly in a dry environment. |
| Insufficient amount of Lewis acid. | Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid because it complexes with the product ketone.[4] Consider increasing the molar ratio of AlCl₃ to 2-bromothiophene. | |
| Low reaction temperature. | While the reaction is often started at low temperatures to control the initial exotherm, the reaction may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction by TLC. | |
| Formation of multiple products (poor regioselectivity) | High reaction temperature. | The Friedel-Crafts acylation of thiophene is highly regioselective for the 2-position (or 5-position).[5] However, very high temperatures could lead to side reactions. Maintain a controlled temperature profile. |
| Dark-colored reaction mixture and low yield of desired product | Polymerization of the thiophene ring under harsh acidic conditions. | Add the acylating agent (acetyl chloride) and Lewis acid mixture slowly to the 2-bromothiophene solution at a low temperature (e.g., 0 °C) to control the initial exothermic reaction. |
| Reaction time is too long. | Prolonged exposure to the strong Lewis acid can lead to degradation of the starting material and product. Monitor the reaction progress by TLC and quench the reaction once the starting material is consumed. |
Part 2: Reduction of 1-(5-bromothiophen-2-yl)ethan-1-one with Sodium Borohydride
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reduction of the ketone | Insufficient sodium borohydride. | While theoretically, one mole of NaBH₄ can reduce four moles of a ketone, in practice, an excess is often used to ensure complete reaction.[6] Consider using 1.5 to 2.0 equivalents of NaBH₄. |
| Deactivated sodium borohydride. | Ensure the sodium borohydride is fresh and has been stored in a dry environment. | |
| Low reaction temperature. | The reduction can be performed at room temperature. If the reaction is sluggish, gentle warming might be necessary, but this should be done with caution as it can increase the rate of side reactions. | |
| Formation of side products | Reaction with the solvent. | Sodium borohydride can react with protic solvents like methanol or ethanol, especially at elevated temperatures.[2] If side reactions are an issue, consider performing the reaction at a lower temperature. |
| Difficult work-up and product isolation | Formation of borate esters. | The work-up typically involves the addition of an acid (e.g., dilute HCl) to quench the excess NaBH₄ and hydrolyze the borate esters. Ensure the pH is acidic before extraction. |
| Emulsion formation during extraction. | Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions and improve the separation of the organic and aqueous layers. |
Experimental Protocols
Protocol 1: Synthesis of 1-(5-bromothiophen-2-yl)ethan-1-one
This protocol is adapted from a literature procedure for the acylation of 2-bromothiophene.[7]
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To a solution of 3.26 g (0.02 mol) of 2-bromothiophene in 30 mL of dichloromethane (CH₂Cl₂), add 1.56 mL (1.1 equivalents) of acetyl chloride.
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Cool the mixture in an ice bath.
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Slowly add aluminum chloride (AlCl₃) in portions while maintaining the temperature below 10 °C.
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After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
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Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
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Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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The crude product can be purified by recrystallization or column chromatography.
Expected Yield: Approximately 86.1%.[7]
Protocol 2: Synthesis of this compound
This is a general procedure for the reduction of an aryl ketone with sodium borohydride.
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Dissolve 1-(5-bromothiophen-2-yl)ethan-1-one in methanol or ethanol in a round-bottom flask.
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Cool the solution in an ice bath.
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Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) in small portions.
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After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
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Monitor the reaction by TLC until the starting ketone is no longer visible.
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Cool the mixture in an ice bath and slowly add dilute hydrochloric acid to quench the excess NaBH₄ and neutralize the solution.
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Remove the solvent under reduced pressure.
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Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude alcohol.
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Purify the product by column chromatography or vacuum distillation.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 1-(5-bromothiophen-2-yl)ethan-1-one
| Parameter | Value | Reference |
| Starting Material | 2-Bromothiophene | [7] |
| Acylating Agent | Acetyl Chloride (1.1 eq) | [7] |
| Lewis Acid | AlCl₃ | [7] |
| Solvent | CH₂Cl₂ | [7] |
| Reaction Temperature | Room Temperature | [7] |
| Reaction Time | 1 hour | [7] |
| Yield | 86.1% | [7] |
Visualizations
Caption: Overall experimental workflow for the two-step synthesis.
Caption: A logical workflow for troubleshooting low-yield experiments.
References
- 1. allstudyjournal.com [allstudyjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. research.rug.nl [research.rug.nl]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. organic chemistry - Regioselectivity in Friedel–Crafts acylation of thiophene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. prepchem.com [prepchem.com]
Technical Support Center: Purification of 1-(5-bromothiophen-2-yl)ethan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 1-(5-bromothiophen-2-yl)ethan-1-ol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Initial Work-up
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Question: After quenching my Grignard reaction and performing an aqueous work-up, my crude this compound is showing low purity by TLC and/or ¹H NMR analysis. What are the likely impurities and how can I remove them?
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Answer: The primary impurities are likely unreacted starting materials (2-bromo-5-acetylthiophene), the Grignard reagent-derived coupling byproduct (e.g., a bi-thienyl species), and potentially some thermal degradation products.
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Troubleshooting Steps:
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Identify the Impurities: Use TLC analysis with different solvent systems to get a preliminary idea of the number and polarity of the impurities. If possible, obtain an ¹H NMR spectrum of the crude product to identify characteristic peaks of the starting material or other byproducts.
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Column Chromatography: This is the most effective method for separating the desired alcohol from both more and less polar impurities.[1][2]
-
Recrystallization: If the crude product is a solid and the main impurity has significantly different solubility, recrystallization can be an effective purification method.[3][4]
-
-
Issue 2: Difficulty with Column Chromatography Separation
-
Question: I am having trouble separating my product from a close-running impurity during column chromatography. What can I do to improve the separation?
-
Answer: Co-elution of impurities is a common challenge. The polarity of this compound is similar to other aromatic alcohols, which can make separation from structurally related impurities difficult.
-
Troubleshooting Steps:
-
Optimize the Solvent System: The key to good separation is finding a solvent system that provides a good resolution of the spots on a TLC plate. Aim for an Rf value of 0.2-0.3 for the desired product.
-
Use a Different Adsorbent: While silica gel is the most common stationary phase, alumina (neutral, acidic, or basic) can offer different selectivity and may improve separation.[2]
-
Employ Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to better separate compounds with similar Rf values.
-
Check for Compound Stability: Thiophene derivatives and secondary alcohols can sometimes be sensitive to acidic silica gel.[5] If you suspect degradation on the column, you can use deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or switch to a less acidic stationary phase like alumina.
-
-
Issue 3: Product Degradation During Purification
-
Question: I am observing the formation of new, more colored impurities during purification, especially when heating. What is happening and how can I prevent it?
-
Answer: Secondary benzylic-type alcohols can be prone to decomposition, especially at elevated temperatures or in the presence of acid or base.[6][7] The thiophene ring can also be susceptible to oxidation.
-
Troubleshooting Steps:
-
Avoid Excessive Heat: If using distillation, perform it under reduced pressure to lower the boiling point. When removing solvent after chromatography, use a rotary evaporator at a moderate temperature.
-
Maintain a Neutral pH: Ensure that all acidic or basic reagents from the reaction work-up have been thoroughly removed before attempting purification.
-
Work Under an Inert Atmosphere: If you suspect oxidation, perform purification steps under an inert atmosphere of nitrogen or argon.
-
-
Frequently Asked Questions (FAQs)
Synthesis and Impurities
-
Q1: What are the most common impurities I should expect from the synthesis of this compound via a Grignard reaction?
-
A1: The most common impurities include:
-
Unreacted 2-bromo-5-acetylthiophene: The starting ketone.
-
Bi-thienyl byproduct: Formed from the coupling of the Grignard reagent with unreacted 5-bromo-2-lithiothiophene (if that is the Grignard reagent precursor).
-
Water: From the aqueous work-up. Ensure the product is thoroughly dried before further purification.
-
-
Column Chromatography
-
Q2: What is a good starting solvent system for column chromatography of this compound on silica gel?
-
A2: A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[8] A common starting ratio would be in the range of 10-30% ethyl acetate in hexanes. The optimal ratio should be determined by TLC analysis.
-
-
Q3: How can I visualize this compound on a TLC plate?
-
A3: The compound should be UV active due to the thiophene ring, so it can be visualized under a UV lamp (254 nm).[9] Additionally, you can use a potassium permanganate stain, which will react with the alcohol functional group.
-
Recrystallization
-
Q4: What solvents are suitable for the recrystallization of this compound?
-
Q5: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?
-
A5: "Oiling out" occurs when the solute comes out of solution above its melting point. To remedy this:
-
Add more of the "good" solvent to the hot mixture to increase the solubility.
-
Ensure the solution is not supersaturated before cooling.
-
Try a different solvent system with a lower boiling point.
-
-
Data Presentation
Table 1: TLC Data for a Typical Purification of this compound
| Compound/Impurity | Rf Value (20% EtOAc/Hexanes on Silica Gel) | Visualization Method |
| Bi-thienyl byproduct (less polar) | ~0.8 | UV |
| 2-bromo-5-acetylthiophene | ~0.6 | UV, KMnO₄ (weak) |
| This compound | ~0.3 | UV, KMnO₄ |
| Baseline impurities (more polar) | ~0.0 | UV, KMnO₄ |
Note: These Rf values are estimates and can vary based on the exact conditions.
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into a column and allow the silica to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica bed.
-
Elution: Begin eluting with the low-polarity solvent system.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in hexanes) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points.[4][10]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot "good" solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Workflow for selecting a purification method.
Caption: Troubleshooting poor separation in column chromatography.
References
- 1. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. community.wvu.edu [community.wvu.edu]
- 4. rubingroup.org [rubingroup.org]
- 5. Chromatography [chem.rochester.edu]
- 6. Allylic or benzylic stabilization is essential for catalysis by bacterial benzyl alcohol dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. shaalaa.com [shaalaa.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
"how to prevent the debromination of 1-(5-bromothiophen-2-yl)ethan-1-ol"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the undesired debromination of 1-(5-bromothiophen-2-yl)ethan-1-ol during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a common issue with this compound?
Debromination is a chemical reaction that involves the cleavage of the carbon-bromine (C-Br) bond.[1] In the context of this compound, this results in the formation of the undesired byproduct, 1-(thiophen-2-yl)ethan-1-ol. This is a significant issue because the bromine atom serves as a critical functional handle for further modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.[2][3] The C-Br bond is weaker than C-Cl or C-F bonds, making it more susceptible to cleavage under various reaction conditions.[1]
Q2: I am observing significant debromination during a palladium-catalyzed cross-coupling reaction. What are the likely causes and how can I troubleshoot this?
Debromination, also known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling. It is often caused by factors that favor the reduction of the aryl bromide over the desired coupling reaction. Key factors include the choice of catalyst, ligands, base, solvent, and temperature. The presence of hydrogen donors, including water, alcohols, or even certain solvents, can exacerbate the problem.
For a systematic approach to resolving this issue, please refer to the troubleshooting workflow and guide below.
Q3: Why do I see debromination and low yields when using Grignard reagents in the presence of this compound?
The primary issue is the presence of the hydroxyl (-OH) group on the molecule. Grignard reagents are extremely strong bases and will react with any available acidic proton before acting as a nucleophile.[4][5] The alcohol's proton is acidic enough to quench the Grignard reagent instantly in an acid-base reaction.
This leads to two major problems:
-
Consumption of Reagent: The Grignard reagent is destroyed, leading to low or no yield of the desired product.
-
Debromination: If you are attempting to form a Grignard reagent from this compound, the newly formed organomagnesium species can be protonated by the alcohol of another starting material molecule, resulting in the debrominated product.[1]
To avoid this, the hydroxyl group must be protected before introducing any Grignard or other strongly basic/nucleophilic organometallic reagents. See the detailed protocol for hydroxyl protection below.
Q4: How can I perform a reduction on another part of a molecule containing this compound without removing the bromine atom?
Reductive dehalogenation is a known reaction, and certain conditions are designed specifically for this purpose.[6][7] To preserve the C-Br bond, you must avoid harsh reduction methods.
-
Avoid: Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) with H₂ gas is a highly effective method for removing aryl bromides and should be avoided.[6][7][8]
-
Use with Caution: Transfer hydrogenation methods may also cause debromination.
-
Recommended: For reducing other functional groups (e.g., a ketone to an alcohol), use milder and more selective reagents. Sodium borohydride (NaBH₄) in an alcoholic solvent is often mild enough to reduce a ketone without affecting the aryl bromide.
Q5: What are the best practices for storing this compound to ensure its stability?
To minimize degradation, this compound should be stored in a cool, dark place. Exposure to light can potentially initiate radical-based dehalogenation pathways.[9][10] For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent reaction with atmospheric moisture and oxygen.
Troubleshooting Guides
Guide 1: Minimizing Debromination in Pd-Catalyzed Cross-Coupling Reactions
Use the following table to troubleshoot and optimize your reaction conditions to favor the desired cross-coupling pathway over hydrodehalogenation.
| Parameter | Potential Cause of Debromination | Recommended Solution(s) |
| Catalyst & Ligand | Highly active or electron-rich catalyst systems can sometimes favor the reductive pathway. | • Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃).• Test a range of phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) to find one that promotes reductive elimination over side reactions.• Lower the catalyst loading to the minimum effective amount. |
| Base | The choice of base can influence the reaction outcome. Some bases or impurities within them can act as hydrogen donors. | • Use a weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).• Ensure the base is anhydrous; dry it before use if necessary. |
| Solvent | Protic solvents (e.g., alcohols) or the presence of water can serve as a proton source for the debromination pathway. | • Use strictly anhydrous and degassed aprotic solvents (e.g., Toluene, Dioxane, THF).• Use molecular sieves to ensure the solvent is dry. |
| Temperature | Higher temperatures can increase the rate of side reactions, including debromination. | • Run the reaction at the lowest temperature that allows for a reasonable conversion rate.• Consider starting at room temperature and gradually increasing the heat if the reaction is sluggish. |
| Additives | The absence of specific activators or the presence of inhibitors can affect reaction selectivity. | • For certain coupling reactions, specific additives may stabilize the catalyst or intermediates, preventing side reactions. For example, a AgNO₃/KF system has been used to promote C-H activation while leaving a C-Br bond intact.[11][12] |
Guide 2: Experimental Protocol for Hydroxyl Group Protection
This protocol details the protection of the alcohol in this compound as a tert-butyldimethylsilyl (TBDMS) ether, a common and robust protecting group.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq)
-
Imidazole (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve this compound (1.0 eq) and imidazole (1.5 eq) in anhydrous DCM under an argon or nitrogen atmosphere.
-
Stir the solution at room temperature until all solids have dissolved.
-
Add TBDMS-Cl (1.1 eq) portion-wise to the solution.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the TBDMS-protected product.
Visualizations
Caption: Troubleshooting workflow for minimizing debromination.
Caption: Workflow for hydroxyl group protection before further synthesis.
Caption: Competing reaction pathways in Pd-catalyzed cross-coupling.
References
- 1. Dehalogenation - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. researchgate.net [researchgate.net]
- 9. Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals [mdpi.com]
- 10. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 11. Palladium-catalyzed coupling reactions of bromothiophenes at the C-H bond adjacent to the sulfur atom with a new activator system, AgNO3/KF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Production of 1-(5-bromothiophen-2-yl)ethan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing scale-up issues encountered during the production of 1-(5-bromothiophen-2-yl)ethan-1-ol.
Troubleshooting Guides
Issue 1: Grignard Reaction Initiation Failure or Sluggishness
Question: My Grignard reaction to synthesize this compound from 2-acetyl-5-bromothiophene is not starting or is very slow. What are the possible causes and solutions?
Answer:
Failure to initiate a Grignard reaction is a common issue, often stemming from the deactivation of the magnesium surface or the presence of moisture. Here are the primary causes and troubleshooting steps:
-
Moisture Contamination: Grignard reagents are highly sensitive to moisture. Ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous.[1]
-
Solution: Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened anhydrous solvents or solvents dried using appropriate methods.
-
-
Inactive Magnesium Surface: The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction from starting.
-
Solutions:
-
Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle before the reaction to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine to the reaction flask. The disappearance of the brown color indicates the activation of the magnesium surface. 1,2-dibromoethane can also be used as an activating agent.
-
-
-
Poor Quality Reagents: The purity of the starting materials, 2-acetyl-5-bromothiophene and the alkyl halide for the Grignard reagent formation, is crucial.
-
Solution: Use high-purity reagents. If necessary, purify the starting materials before use.
-
A general workflow for initiating a Grignard reaction is depicted below:
Caption: Workflow for successful Grignard reaction initiation.
Issue 2: Low Yield of this compound
Question: I am getting a low yield of the desired alcohol product. What are the potential side reactions and how can I minimize them?
Answer:
Low yields in the synthesis of this compound can be attributed to several side reactions. Understanding these can help in optimizing the reaction conditions.
| Side Reaction | Cause | Mitigation Strategies |
| Wurtz Coupling | Reaction of the Grignard reagent with the unreacted alkyl halide. | - Slow, controlled addition of the alkyl halide during Grignard formation.- Maintain a lower reaction temperature. |
| Enolization of Ketone | The Grignard reagent acts as a base and deprotonates the α-carbon of 2-acetyl-5-bromothiophene. | - Use a less sterically hindered Grignard reagent.- Perform the reaction at a lower temperature. |
| Reduction of Ketone | The Grignard reagent with a β-hydrogen can reduce the ketone to a secondary alcohol. | - Use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide). |
| Reaction with CO2 | Atmospheric carbon dioxide can react with the Grignard reagent to form a carboxylic acid. | - Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. |
The logical relationship between side reactions and mitigation strategies is illustrated below:
Caption: Relationship between side reactions and mitigation strategies.
Issue 3: Exothermic Reaction is Difficult to Control During Scale-up
Question: The Grignard reaction is highly exothermic and I'm concerned about controlling the temperature on a larger scale. What are the best practices for thermal management?
Answer:
The formation of the Grignard reagent and its subsequent reaction with the ketone are both highly exothermic and can pose a significant safety risk during scale-up.[2]
-
Controlled Addition: The rate of addition of the reagents is critical.
-
Solution: Use a syringe pump or a dropping funnel for the slow, controlled addition of the alkyl halide to the magnesium suspension and subsequently the Grignard reagent to the ketone solution. The addition rate should be adjusted to maintain the desired internal temperature.
-
-
Efficient Cooling: A robust cooling system is essential.
-
Solution: Use a cooling bath with a large capacity (e.g., ice-salt, dry ice-acetone). For larger scale reactions, a cryostat or a jacketed reactor with a circulating coolant is recommended.
-
-
Continuous Flow Chemistry: For industrial-scale production, transitioning from batch to continuous flow processing can significantly improve safety and control.[3]
-
Solution: Continuous stirred-tank reactors (CSTRs) or plug flow reactors (PFRs) allow for smaller reaction volumes at any given time, leading to better heat dissipation and more precise temperature control.
-
The following diagram illustrates the decision-making process for thermal management during scale-up:
Caption: Decision tree for thermal management in Grignard reaction scale-up.
Frequently Asked Questions (FAQs)
Q1: What is a typical work-up procedure for the Grignard synthesis of this compound?
A1: After the reaction is complete, the mixture is typically quenched by slowly adding it to a cold saturated aqueous solution of ammonium chloride.[4] This protonates the alkoxide to form the desired alcohol and dissolves the magnesium salts. An alternative is to use dilute acid (e.g., HCl), but care must be taken to avoid any acid-catalyzed side reactions of the tertiary alcohol. The product is then extracted into an organic solvent (e.g., diethyl ether or ethyl acetate), and the organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), and the solvent is removed under reduced pressure.
Q2: How can I purify this compound at a larger scale?
A2: While column chromatography is a common purification method at the lab scale, it can be impractical for large quantities. For the scale-up purification of this compound, consider the following methods:
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Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system is an effective and scalable purification technique.
-
Distillation under Reduced Pressure: If the product is a high-boiling liquid, vacuum distillation can be used to purify it from non-volatile impurities. This is particularly useful for thermally sensitive compounds.
Q3: What are the key safety precautions to take during the scale-up of this synthesis?
A3:
-
Inert Atmosphere: Strictly maintain an inert atmosphere (nitrogen or argon) to prevent the reaction of the Grignard reagent with atmospheric oxygen and moisture.
-
Exotherm Control: As discussed in the troubleshooting guide, have a robust cooling system and controlled addition of reagents in place.
-
Fire Hazard: Diethyl ether and tetrahydrofuran (THF) are common solvents for Grignard reactions and are highly flammable. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coat, and gloves.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction (Lab Scale)
Materials:
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Magnesium turnings
-
Iodine crystal (for activation)
-
Anhydrous diethyl ether or THF
-
Methyl iodide (or other suitable alkyl halide)
-
2-Acetyl-5-bromothiophene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, etc.)
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, all under an inert atmosphere.
-
Add a small crystal of iodine.
-
Add a small portion of a solution of methyl iodide in anhydrous diethyl ether to the flask.
-
Once the reaction initiates (as evidenced by the disappearance of the iodine color and gentle refluxing), add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring until the magnesium is consumed.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of 2-acetyl-5-bromothiophene in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly pour it into a beaker containing a cold, saturated aqueous solution of ammonium chloride with stirring.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Note: This is a general protocol and may require optimization for specific scales and equipment.
References
"common impurities in 1-(5-bromothiophen-2-yl)ethan-1-ol and their removal"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(5-bromothiophen-2-yl)ethan-1-ol. The information is designed to help identify and resolve common impurities and purification challenges encountered during synthesis and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthetically produced this compound?
A1: The most common impurities in this compound typically arise from the synthetic route, which usually involves the reduction of 1-(5-bromothiophen-2-yl)ethanone. This ketone precursor is generally prepared by the Friedel-Crafts acylation of 2-bromothiophene.
Common Impurities Include:
-
Unreacted Starting Material (Ketone): 1-(5-bromothiophen-2-yl)ethanone is the most common impurity, resulting from incomplete reduction.
-
Unreacted Starting Material (Acylation): Residual 2-bromothiophene from the preceding acylation step may be carried through.
-
Over-reduction Products: While less common with mild reducing agents like sodium borohydride, stronger reducing agents could potentially lead to the reduction of the thiophene ring or debromination.
-
Byproducts of Acylation: Small amounts of isomeric acylated bromothiophenes or di-acylated products may form during the Friedel-Crafts reaction.
-
Residual Solvents: Solvents used in the reaction and purification steps (e.g., ethanol, methanol, dichloromethane, ethyl acetate, hexanes) are common process-related impurities.
-
Inorganic Salts: Borate salts (from sodium borohydride reduction) or other salts from the workup can contaminate the final product if not adequately removed.
Q2: How can I detect the presence of the unreacted ketone impurity, 1-(5-bromothiophen-2-yl)ethanone?
A2: Several analytical techniques can be employed to detect the presence of the ketone impurity:
-
Thin-Layer Chromatography (TLC): The ketone is more polar than the starting 2-bromothiophene but typically less polar than the final alcohol product. A spot corresponding to the ketone with a higher Rf value than the alcohol will be visible. A common eluent system for TLC analysis is a mixture of ethyl acetate and hexanes.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can effectively separate the alcohol from the more non-polar ketone. The ketone will generally have a longer retention time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The presence of a sharp singlet around 2.5 ppm corresponding to the methyl protons of the acetyl group is a clear indicator of the ketone impurity. The spectrum of the pure alcohol will show a quartet for the methine proton and a doublet for the methyl group.
-
¹³C NMR: A peak around 190 ppm is characteristic of the carbonyl carbon of the ketone. This will be absent in the pure alcohol, which will instead show a peak for the alcohol-bearing carbon at a higher field (typically 65-75 ppm).
-
Q3: What are the recommended methods for removing these common impurities?
A3: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: This is an effective method for removing small amounts of impurities, particularly the unreacted ketone. A suitable solvent system is one in which the alcohol has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.
-
Column Chromatography: For mixtures with significant amounts of impurities or for separating compounds with similar polarities, silica gel column chromatography is the preferred method. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.
-
Aqueous Wash: To remove inorganic salts, washing the organic layer with water or brine during the workup is crucial.
Troubleshooting Guides
Issue 1: Presence of Unreacted 1-(5-bromothiophen-2-yl)ethanone after Reduction
| Symptom | Possible Cause | Suggested Solution |
| A spot corresponding to the ketone is observed on TLC after the reaction is complete. | Incomplete reaction due to insufficient reducing agent. | Increase the molar equivalents of the reducing agent (e.g., sodium borohydride). Monitor the reaction by TLC until the ketone spot disappears. |
| Deactivated reducing agent. | Use a fresh, unopened batch of the reducing agent. Ensure it has been stored under dry conditions. | |
| Low reaction temperature. | While the reduction is often performed at 0°C to control reactivity, allowing the reaction to slowly warm to room temperature can help drive it to completion. |
Issue 2: Difficulty in Removing Impurities by Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| The product "oils out" instead of forming crystals. | The solvent is too non-polar, or the product is melting at the boiling point of the solvent. | Use a more polar solvent or a mixed solvent system. For example, if using hexanes, add a small amount of ethyl acetate. |
| The solution is supersaturated. | Try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure product can also be effective. | |
| Poor recovery of the product after recrystallization. | The chosen solvent is too polar, leading to high solubility even at low temperatures. | Use a less polar solvent or a solvent mixture. Common solvent systems for recrystallization include ethanol/water or hexanes/ethyl acetate. |
| Impurities co-precipitate with the product. | The cooling process is too rapid. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to promote the formation of pure crystals. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is suitable for purifying crude this compound containing significant amounts of unreacted ketone and other byproducts.
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Prepare a silica gel column using a slurry packing method with the initial mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Loading: Carefully add the prepared slurry of the crude product onto the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 30%) |
| Detection | TLC with UV visualization (254 nm) |
Protocol 2: Purification by Recrystallization
This protocol is effective for removing minor impurities from a relatively pure sample of this compound.
-
Solvent Selection: Choose a solvent or solvent pair in which the alcohol is sparingly soluble at room temperature but readily soluble when hot. A mixture of hexanes and ethyl acetate is often a good starting point.
-
Dissolution: Place the crude alcohol in a flask and add a minimal amount of the hot solvent until it completely dissolves.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, filter the hot solution through a fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For better recovery, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Visualizations
Caption: Synthetic pathway and potential sources of impurities.
Caption: Decision workflow for purification of the target compound.
"optimizing catalyst loading for the synthesis of 1-(5-bromothiophen-2-yl)ethan-1-ol"
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 1-(5-bromothiophen-2-yl)ethan-1-ol, with a focus on optimizing the catalyst (reducing agent) loading. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the reduction of 2-acetyl-5-bromothiophene using sodium borohydride (NaBH₄).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or degraded NaBH₄. 2. Insufficient amount of NaBH₄. 3. Low reaction temperature leading to slow reaction rate. 4. Inadequate reaction time. | 1. Use freshly opened or properly stored NaBH₄. 2. Increase the molar equivalents of NaBH₄ (see Table 1 for guidance). A common practice is to use at least two equivalents of hydride ion per ketone.[1] 3. Allow the reaction to proceed at room temperature, or if starting at 0°C, allow it to warm to room temperature. 4. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[2] |
| Presence of Unreacted Starting Material (2-acetyl-5-bromothiophene) | 1. Insufficient NaBH₄ loading. 2. Short reaction time. 3. Poor mixing of reactants. | 1. Increase the amount of NaBH₄. Stoichiometrically, one mole of NaBH₄ can reduce four moles of ketone, but in practice, an excess is often used.[1] 2. Extend the reaction time and monitor by TLC until the starting material spot disappears.[3] 3. Ensure efficient stirring throughout the reaction. |
| Formation of Side Products | 1. Debromination of the thiophene ring. 2. Formation of borate esters. | 1. While NaBH₄ is a mild reducing agent, prolonged reaction times or excessive heating can potentially lead to debromination. Use the minimum effective amount of NaBH₄ and avoid high temperatures. 2. This is a normal intermediate. Ensure proper acidic work-up (e.g., with dilute HCl or NH₄Cl) to hydrolyze the borate esters and liberate the alcohol product.[4] |
| Difficult Product Isolation/Purification | 1. Presence of inorganic boron salts in the crude product. 2. Product is an oil and difficult to crystallize. 3. Emulsion formation during aqueous work-up. | 1. After quenching the reaction, perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine to remove residual salts. 2. If recrystallization is challenging, purify the product using flash column chromatography on silica gel.[1] 3. Add brine to the aqueous layer to break the emulsion and improve phase separation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst (NaBH₄) loading for this reaction?
A1: While theoretically 0.25 molar equivalents of NaBH₄ are sufficient to reduce one equivalent of the ketone, it is common practice to use an excess to ensure complete conversion. A typical starting point is 1.0 to 1.5 molar equivalents of NaBH₄. The optimal loading should be determined empirically for your specific reaction scale and conditions.
Q2: Which solvent is best for the reduction of 2-acetyl-5-bromothiophene with NaBH₄?
A2: Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions as they also serve as the proton source for the resulting alkoxide.[5] Methanol often leads to faster reaction rates.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction.[2][3] Use a suitable eluent system (e.g., hexane/ethyl acetate) to clearly separate the more polar alcohol product from the less polar ketone starting material. The reaction is complete when the spot corresponding to the starting material is no longer visible.
Q4: What is the purpose of the acidic work-up?
A4: The initial reaction between the ketone and NaBH₄ forms a borate ester intermediate. The addition of a mild acid (like dilute HCl or saturated NH₄Cl solution) is necessary to hydrolyze this intermediate and protonate the alkoxide to yield the final alcohol product.[4][6]
Q5: Is there a risk of reducing the bromo-substituent on the thiophene ring?
A5: Sodium borohydride is a relatively mild reducing agent and is generally selective for aldehydes and ketones over other functional groups like esters and halides.[4] However, the possibility of debromination, though low, cannot be entirely ruled out, especially under harsh conditions (e.g., prolonged heating). It is advisable to use the mildest conditions that afford complete conversion of the starting material.
Data Presentation
The following tables provide data on the reduction of acetophenone, a model compound for 2-acetyl-5-bromothiophene, which can be used as a starting point for optimization.
Table 1: Effect of NaBH₄ Loading and Solvent on the Reduction of Acetophenone
| Entry | Solvent (Amount) | NaBH₄ (Equivalents) | Time | Conversion (%) | Yield (%) |
| 1 | None | 0.25 | 4 days | 95 | 86 |
| 2 | Ethanol (0.3 mL) | 0.25 | 1 h | 99 | 96 |
| 3 | Methanol (0.3 mL) | 0.25 | 15 min | >93 | 90 |
| 4 | Ethanol (5.0 mL) | 0.25 | 2 h | 96 | 91 |
| 5 | Methanol (5.0 mL) | 0.25 | 30 min | 73 | 68 |
| Data adapted from a study on the reduction of acetophenone and can be used as a reference for optimizing the synthesis of this compound.[7] |
Experimental Protocols
Synthesis of 2-acetyl-5-bromothiophene (Precursor)
A general procedure for the synthesis of 2-acetyl-5-bromothiophene involves the Friedel-Crafts acylation of 2-bromothiophene. To a solution of 2-bromothiophene (0.02 mol) in dichloromethane (30 mL), acetyl chloride (1.1 equivalents) is added. The reaction mixture may foam and change color. After stirring for 1 hour at room temperature, the mixture is quenched with ice and concentrated hydrochloric acid. The product can be extracted with dichloromethane and purified, for example, by decolorizing with activated carbon, to yield 2-acetyl-5-bromothiophene as colorless crystals.[8]
Synthesis of this compound
The following is a general procedure for the reduction of a ketone using sodium borohydride, which can be adapted for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-acetyl-5-bromothiophene (1.0 equivalent) in methanol.
-
Cooling: Cool the solution in an ice bath to 0°C.
-
Addition of Reducing Agent: While stirring, add sodium borohydride (1.0-1.5 equivalents) portion-wise to the solution.
-
Reaction: Stir the reaction mixture at 0°C for a specified time (e.g., 30 minutes) and then allow it to warm to room temperature. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully add a mild acid (e.g., 1 M HCl or saturated aqueous NH₄Cl) to quench the excess NaBH₄ and hydrolyze the borate esters.
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Work-up: Remove the methanol under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography.
Visualizations
Caption: A flowchart of the experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low product yield in the synthesis.
References
- 1. scielo.br [scielo.br]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-Acetyl-5-bromothiophene synthesis - chemicalbook [chemicalbook.com]
"alternative work-up procedures for 1-(5-bromothiophen-2-yl)ethan-1-ol synthesis"
This technical support guide provides researchers, scientists, and drug development professionals with alternative work-up procedures, troubleshooting advice, and frequently asked questions (FAQs) for the synthesis of 1-(5-bromothiophen-2-yl)ethan-1-ol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via two primary routes: Grignard reaction and reduction of 1-(5-bromothiophen-2-yl)ethanone.
Method 1: Grignard Reaction
The Grignard reaction is a powerful method for forming carbon-carbon bonds. In this synthesis, a Grignard reagent is prepared from an organohalide and magnesium, which then reacts with an electrophile, such as a ketone or aldehyde.
Q1: My Grignard reaction is difficult to initiate. What are the common causes and solutions?
A1: Difficulty in initiating a Grignard reaction is a frequent issue, often stemming from the following:
-
Inactive Magnesium Surface: Magnesium turnings can have an oxide layer that prevents reaction.
-
Solution: Activate the magnesium surface by gently crushing the turnings with a glass rod in the reaction flask or by adding a small crystal of iodine. The disappearance of the iodine's color indicates activation.
-
-
Presence of Moisture: Grignard reagents are highly sensitive to moisture.
-
Solution: Ensure all glassware is thoroughly dried, preferably in an oven, and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents.
-
-
Impurities in Reagents: Impurities in the alkyl halide or solvent can inhibit the reaction.
-
Solution: Use freshly distilled solvents and pure alkyl halides.
-
Q2: My Grignard reaction has started, but the yield of this compound is low. What are the potential side reactions?
A2: Low yields can be attributed to several side reactions:
-
Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide to form a dimer.
-
Solution: Add the alkyl halide solution slowly to the magnesium suspension to maintain a low concentration of the alkyl halide.
-
-
Enolization of the Carbonyl Compound: If the Grignard reagent acts as a base rather than a nucleophile, it can deprotonate the α-carbon of the aldehyde or ketone, leading to enolate formation and recovery of the starting carbonyl compound after work-up.
-
Solution: Use a less sterically hindered Grignard reagent if possible and carry out the reaction at a lower temperature.
-
-
Reduction of the Carbonyl Compound: A hydride can be transferred from the β-carbon of the Grignard reagent to the carbonyl carbon, resulting in a reduced alcohol product. This is more common with bulky Grignard reagents and hindered ketones.
Q3: What is the standard work-up procedure for a Grignard reaction producing this compound?
A3: A typical work-up involves the following steps:
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Quenching: The reaction mixture is cooled in an ice bath and slowly quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the alkoxide to form the desired alcohol and precipitates the magnesium salts as hydroxides. Alternatively, dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) can be used.
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Extraction: The product is extracted from the aqueous layer using an organic solvent such as diethyl ether or ethyl acetate. This is typically done multiple times to maximize recovery.
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Washing: The combined organic layers are washed with brine (saturated NaCl solution) to remove residual water.
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Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified, usually by column chromatography or recrystallization.
Method 2: Reduction of 1-(5-bromothiophen-2-yl)ethanone
An alternative route to this compound is the reduction of the corresponding ketone, 1-(5-bromothiophen-2-yl)ethanone.
Q1: What are the common reducing agents for the conversion of 1-(5-bromothiophen-2-yl)ethanone to the corresponding alcohol?
A1: Two common and effective methods are:
-
Sodium Borohydride (NaBH₄) Reduction: NaBH₄ is a mild and selective reducing agent that readily reduces ketones to secondary alcohols.[1][2] The reaction is typically carried out in an alcoholic solvent like methanol or ethanol.[2]
-
Meerwein-Ponndorf-Verley (MPV) Reduction: This is a highly chemoselective method that uses an aluminum alkoxide, typically aluminum isopropoxide, as a catalyst in the presence of a sacrificial alcohol like isopropanol.[3][4] This method is advantageous when other reducible functional groups are present in the molecule.[3]
Q2: My NaBH₄ reduction is incomplete, and I still have starting ketone. What could be the issue?
A2: Incomplete reduction can be due to several factors:
-
Insufficient Reducing Agent: While stoichiometrically one mole of NaBH₄ can reduce four moles of a ketone, in practice, a molar excess of NaBH₄ is often used to ensure complete reaction.
-
Low Temperature: The reaction rate may be too slow at very low temperatures. While the reaction is often started at 0°C to control the initial exotherm, it is typically allowed to warm to room temperature.
-
Decomposition of NaBH₄: Sodium borohydride can react with the protic solvent. Using a freshly opened container of NaBH₄ and not unduly prolonging the reaction time can help.
Q3: What is a typical work-up procedure for a NaBH₄ reduction?
A3: The work-up for a NaBH₄ reduction is generally straightforward:
-
Quenching: The reaction is quenched by the slow addition of water or dilute acid to destroy any excess NaBH₄.
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Solvent Removal: The bulk of the organic solvent is often removed by rotary evaporation.
-
Extraction: The product is extracted into an organic solvent like ethyl acetate.
-
Washing and Drying: The organic layer is washed with water and brine, then dried over an anhydrous drying agent.
-
Purification: The crude product is purified by column chromatography or recrystallization.
Data Presentation
The following table summarizes quantitative data for the different synthetic routes to this compound. Please note that yields can vary depending on the specific reaction conditions and scale.
| Method | Starting Material(s) | Key Reagents | Typical Solvent | Typical Reaction Time | Typical Yield (%) | Purity (%) |
| Grignard Reaction | 2,5-Dibromothiophene, Acetaldehyde | Mg, Anhydrous Ether/THF | Diethyl Ether | 2-4 hours | 60-80 | >95 |
| NaBH₄ Reduction | 1-(5-bromothiophen-2-yl)ethanone | NaBH₄ | Methanol/Ethanol | 1-3 hours | 85-95 | >98 |
| MPV Reduction | 1-(5-bromothiophen-2-yl)ethanone | Aluminum isopropoxide | Isopropanol | 4-12 hours | 70-90 | >97 |
Experimental Protocols
Method 1: Grignard Synthesis of this compound
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Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine. Add a small portion of a solution of 2,5-dibromothiophene (1.0 eq) in anhydrous diethyl ether via the dropping funnel. Once the reaction initiates (indicated by bubbling and disappearance of the iodine color), add the remaining 2,5-dibromothiophene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 1 hour.
-
Reaction with Acetaldehyde: Cool the Grignard reagent solution to 0°C in an ice bath. Add a solution of freshly distilled acetaldehyde (1.1 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below 10°C. After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Cool the reaction mixture to 0°C and quench by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Method 2: NaBH₄ Reduction of 1-(5-bromothiophen-2-yl)ethanone
-
Reaction Setup: Dissolve 1-(5-bromothiophen-2-yl)ethanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 5°C. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. After removing the solvent, purify the product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).[1]
Visualizations
Experimental Workflow: Grignard Synthesis
Caption: Workflow for the Grignard synthesis of this compound.
Troubleshooting Logic: Low Yield in Grignard Reaction
Caption: Troubleshooting guide for low yields in the Grignard synthesis.
Experimental Workflow: NaBH₄ Reduction
Caption: Workflow for the NaBH₄ reduction of 1-(5-bromothiophen-2-yl)ethanone.
References
"stability issues of 1-(5-bromothiophen-2-yl)ethan-1-ol under different conditions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-(5-bromothiophen-2-yl)ethan-1-ol. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability-related issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including temperature, pH, light exposure, and the presence of oxidizing or reducing agents. As a substituted thiophene with a secondary alcohol, it is susceptible to degradation under forced conditions.[1][2]
Q2: What are the potential degradation pathways for this compound?
A2: Based on its chemical structure, several degradation pathways are plausible:
-
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(5-bromothiophen-2-yl)ethanone. The thiophene ring's sulfur atom can also be oxidized to a sulfoxide or sulfone under strong oxidizing conditions.[3][4]
-
Dehydration: Under acidic conditions, the alcohol may undergo dehydration to form a vinylthiophene derivative.[5]
-
Photodegradation: The carbon-bromine bond on the thiophene ring may be susceptible to cleavage upon exposure to UV light.
Q3: How should I properly store this compound to ensure its stability?
A3: To maintain the integrity of the compound, it is recommended to store it in a tightly sealed container in a cool, dark, dry, and well-ventilated area.[6] For long-term storage, keeping it at or below -20°C is advisable.
Troubleshooting Guides
Issue 1: Unexpected Impurities Detected During Sample Analysis
Possible Cause: Degradation of this compound due to improper handling or storage.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored as recommended (cool, dark, dry).
-
Analyze Headspace: If possible, analyze the headspace of the storage container for any volatile degradation products.
-
Re-purify a Small Sample: Purify a small amount of the material and re-analyze to confirm the identity of the main component and impurities.
-
Perform Forced Degradation Studies: To identify potential degradants, subject a small sample to controlled stress conditions (see Experimental Protocols section). This can help in co-eluting and identifying the impurities in your sample.[7]
Issue 2: Loss of Potency or Inconsistent Results in Biological Assays
Possible Cause: Degradation of the active pharmaceutical ingredient (API), this compound, in the assay medium.
Troubleshooting Steps:
-
Assess Formulation Stability: Investigate the stability of the compound in your specific formulation or vehicle. The pH and presence of excipients can impact stability.[8]
-
Monitor Purity Over Time: Prepare a solution of the compound in the assay buffer and monitor its purity by a stability-indicating method (e.g., HPLC) at different time points.
-
Evaluate for Oxidation: If your assay conditions are oxidative, consider the possibility of oxidation to the ketone or sulfoxide. Purging with an inert gas like nitrogen or argon might mitigate this.
Data Presentation
The following tables present hypothetical data from forced degradation studies on this compound to illustrate how quantitative data can be summarized.
Table 1: Summary of Forced Degradation Studies under Various Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | Degradation (%) | Major Degradant(s) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 | 15 | Dehydration Product |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60 | 8 | Unidentified polar degradants |
| Oxidation | 3% H₂O₂ | 24 hours | 25 | 25 | 1-(5-bromothiophen-2-yl)ethanone, Thiophene sulfoxide derivative |
| Thermal | Solid State | 7 days | 80 | 5 | Minor unidentified degradants |
| Photostability | UV Light (254 nm) | 48 hours | 25 | 12 | Potential debrominated species |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Table 2: HPLC Purity Analysis of this compound Over Time at Room Temperature
| Time Point | Purity (%) |
| Initial (T=0) | 99.8 |
| 1 Month | 99.5 |
| 3 Months | 98.9 |
| 6 Months | 97.8 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound.[2][9]
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in a stability chamber at 80°C for 7 days.
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Photostability Testing: Expose the solid compound to UV light (e.g., 254 nm) for 48 hours.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways for the compound.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimerization reactions with oxidized brominated thiophenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Buy 2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid (EVT-2557490) | 847781-96-8 [evitachem.com]
- 5. siue.edu [siue.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Validation & Comparative
"comparative analysis of different synthetic routes to 1-(5-bromothiophen-2-yl)ethan-1-ol"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic routes to 1-(5-bromothiophen-2-yl)ethan-1-ol, a key intermediate in the synthesis of various pharmacologically active compounds. The routes are evaluated based on reaction efficiency, reagent availability, and procedural complexity, with supporting experimental data and detailed protocols.
Executive Summary
The synthesis of this compound can be effectively achieved through several synthetic strategies. The most prominent routes involve the Grignard reaction with a suitable thiophene derivative and the reduction of the corresponding ketone, 2-acetyl-5-bromothiophene. This guide will delve into the specifics of these routes, providing a clear comparison to aid in the selection of the most appropriate method for a given research or development context.
Comparative Data of Synthetic Routes
| Route | Key Transformation | Starting Material | Key Reagents | Reported Yield (%) | Reaction Time (approx.) |
| Route 1: Grignard Reaction | Nucleophilic addition to an aldehyde | 2,5-Dibromothiophene | n-BuLi, Acetaldehyde | Not specified | ~3-4 hours |
| Route 2: Reduction of Ketone | |||||
| Sub-route 2a: NaBH₄ Reduction | Reduction of a ketone to a secondary alcohol | 2-Acetyl-5-bromothiophene | Sodium borohydride (NaBH₄), Methanol | High (qualitative) | ~1-2 hours |
| Sub-route 2b: Catalytic Hydrogenation | Heterogeneous catalytic reduction of a ketone | 2-Acetyl-5-bromothiophene | H₂, Pd/C or PtO₂ | Variable | ~4-24 hours |
| Sub-route 2c: MPV Reduction | Transfer hydrogenation of a ketone | 2-Acetyl-5-bromothiophene | Aluminum isopropoxide, Isopropanol | Good (qualitative) | ~3-6 hours |
| Precursor Synthesis | |||||
| Friedel-Crafts Acylation | Electrophilic aromatic substitution | 2-Bromothiophene | Acetyl chloride, Aluminum chloride (AlCl₃) | ~86%[1] | ~1 hour |
Logical Workflow for Route Selection
Caption: Logical workflow for selecting the optimal synthetic route.
Detailed Experimental Protocols
Route 1: Grignard Reaction from 2,5-Dibromothiophene
This route involves a lithium-halogen exchange followed by the addition of acetaldehyde.
Diagram of Signaling Pathway:
Caption: Key steps in the Grignard synthesis route.
Experimental Protocol:
-
Preparation of 5-Bromo-2-lithiothiophene: To a solution of 2,5-dibromothiophene (1.0 eq) in anhydrous diethyl ether at -78 °C under an inert atmosphere, a solution of n-butyllithium (1.0 eq) in hexanes is added dropwise. The reaction mixture is stirred at this temperature for 1 hour.
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Reaction with Acetaldehyde: Freshly distilled acetaldehyde (1.1 eq) is added dropwise to the solution of 5-bromo-2-lithiothiophene at -78 °C. The reaction mixture is stirred for an additional 2 hours at the same temperature.
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Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford this compound.
Route 2: Reduction of 2-Acetyl-5-bromothiophene
This is a two-step process starting from the commercially available 2-bromothiophene, involving a Friedel-Crafts acylation followed by the reduction of the resulting ketone.
Experimental Protocol:
-
Reaction Setup: To a stirred solution of 2-bromothiophene (1.0 eq) in a suitable solvent such as dichloromethane, anhydrous aluminum chloride (1.1 eq) is added portion-wise at 0 °C.
-
Acylation: Acetyl chloride (1.1 eq) is added dropwise to the suspension at 0 °C. The reaction mixture is then stirred at room temperature for 1 hour.[1]
-
Work-up: The reaction mixture is carefully poured onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, a saturated solution of sodium bicarbonate, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 2-acetyl-5-bromothiophene with a reported yield of approximately 86%.[1]
Diagram of Reduction Methods:
Caption: Overview of the different reduction methods.
Sub-route 2a: Sodium Borohydride (NaBH₄) Reduction
Experimental Protocol:
-
Reaction Setup: To a solution of 2-acetyl-5-bromothiophene (1.0 eq) in methanol at 0 °C, sodium borohydride (1.5 eq) is added portion-wise.
-
Reduction: The reaction mixture is stirred at room temperature for 1-2 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Work-up: The solvent is removed under reduced pressure. Water is added to the residue, and the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel.
Sub-route 2b: Catalytic Hydrogenation
Experimental Protocol:
-
Reaction Setup: A solution of 2-acetyl-5-bromothiophene (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate) is placed in a hydrogenation vessel. A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) or platinum oxide (PtO₂) is added.
-
Hydrogenation: The vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (typically 1-5 atm) at room temperature for 4-24 hours.
-
Work-up: The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography. Note: The thiophene ring can sometimes be sensitive to certain hydrogenation catalysts, potentially leading to desulfurization byproducts.
Sub-route 2c: Meerwein-Ponndorf-Verley (MPV) Reduction
Experimental Protocol:
-
Reaction Setup: A mixture of 2-acetyl-5-bromothiophene (1.0 eq) and aluminum isopropoxide (1.1 eq) in anhydrous isopropanol is heated to reflux.
-
Reduction: The reaction is refluxed for 3-6 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: The reaction mixture is cooled to room temperature, and a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) is added. The mixture is stirred until two clear layers are formed. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography. The MPV reduction is known for its high chemoselectivity.[2][3]
Conclusion
The choice of the synthetic route to this compound will depend on the specific requirements of the synthesis, including the availability of starting materials, desired scale, and equipment. The reduction of the commercially available or readily synthesized 2-acetyl-5-bromothiophene offers a reliable and high-yielding pathway. Among the reduction methods, NaBH₄ reduction is often preferred for its mild conditions and simplicity. The Grignard route provides a viable alternative, particularly when the corresponding ketone is not readily accessible. Careful consideration of the pros and cons of each route, as outlined in this guide, will enable researchers to make an informed decision for their synthetic endeavors.
References
A Comparative Guide to the Validation of Analytical Methods for 1-(5-bromothiophen-2-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the validation of 1-(5-bromothiophen-2-yl)ethan-1-ol, a key intermediate in pharmaceutical synthesis. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines common analytical techniques, their validation parameters according to international guidelines, and presents a workflow for the validation process.
Comparison of Analytical Techniques
The quantification and qualification of this compound can be achieved through several analytical techniques. The most common and suitable methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectroscopic methods like UV-Vis and FT-IR.[1][2][3] The choice of method depends on various factors, including the sample matrix, the required sensitivity, and the intended purpose of the analysis (e.g., routine quality control, stability testing, or impurity profiling).
| Analytical Technique | Principle | Common Detector | Key Advantages | Key Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | UV-Vis, Diode Array (DAD), Mass Spectrometry (MS) | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, widely applicable for purity and assay determination.[3][4] | Can be time-consuming, requires solvent disposal, potential for matrix effects. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Flame Ionization (FID), Mass Spectrometry (MS) | High efficiency and sensitivity for volatile compounds, excellent for residual solvent analysis.[5][6] | Not suitable for non-volatile or thermally unstable compounds, derivatization may be required. |
| UV-Vis Spectroscopy | Measurement of the absorption of ultraviolet or visible radiation by the analyte, which is proportional to its concentration. | Photomultiplier Tube, Photodiode Array | Simple, rapid, and cost-effective for quantitative analysis of known compounds.[1][2] | Limited selectivity, susceptible to interference from other absorbing species in the sample matrix. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Measurement of the absorption of infrared radiation by the analyte, providing information about its functional groups. | Deuterated Triglycine Sulfate (DTGS), Mercury Cadmium Telluride (MCT) | Provides structural information for identification, useful for raw material identification.[1][7] | Not typically used for quantitative analysis, can be affected by sample preparation. |
Validation of Analytical Methods: Key Parameters
The validation of an analytical method is a formal process to demonstrate that it is suitable for its intended purpose.[3][8][9] The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical procedures.[10][11] The key validation parameters are summarized below.
| Validation Parameter | Description | Typical Acceptance Criteria (for HPLC/GC Assay) |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, and matrix components. | The peak for the analyte should be well-resolved from other peaks (Resolution > 2). No interference at the retention time of the analyte in the blank and placebo. |
| Linearity | The ability to elicit test results which are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | 80% to 120% of the test concentration for assay. |
| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% for the analyte. |
| Precision (Repeatability and Intermediate Precision) | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | RSD of results should remain within acceptable limits when parameters like flow rate, temperature, and mobile phase composition are varied slightly. |
Experimental Protocols
Illustrative HPLC Method Protocol
A reverse-phase HPLC method is generally suitable for the analysis of thiophene derivatives.[12][13][14]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of acid like phosphoric acid or formic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically in the range of 250-300 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Illustrative GC Method Protocol
For the analysis of volatile impurities or if the analyte is thermally stable, a GC method can be employed.[5][6]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Detector Temperature: 300 °C
Workflow for Analytical Method Validation
The following diagram illustrates the typical workflow for the validation of an analytical method.
Caption: A flowchart of the analytical method validation process.
This comprehensive guide provides a framework for the validation of analytical methods for this compound. The successful implementation of a validated analytical method is paramount for ensuring the quality and consistency of this important pharmaceutical intermediate. It is essential to perform the validation studies according to the principles outlined in the ICH guidelines and to thoroughly document all results.
References
- 1. Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jchps.com [jchps.com]
- 3. omicsonline.org [omicsonline.org]
- 4. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 8. ashdin.com [ashdin.com]
- 9. iosrphr.org [iosrphr.org]
- 10. asean.org [asean.org]
- 11. sysrevpharm.org [sysrevpharm.org]
- 12. Separation of 5-Bromothiophene-2-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. public.pensoft.net [public.pensoft.net]
"comparison of the reactivity of 1-(5-bromothiophen-2-yl)ethan-1-ol with other halothiophene alcohols"
A detailed guide for researchers, scientists, and drug development professionals on the relative reactivity of 1-(5-bromothiophen-2-yl)ethan-1-ol and its halogenated analogs, providing insights into their synthetic utility.
This guide provides a comparative analysis of the reactivity of this compound with other 1-(5-halothiophen-2-yl)ethan-1-ols, specifically the chloro and iodo derivatives, in the context of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The C-X bond (where X is a halogen) on the thiophene ring is a key site for synthetic modification, and its reactivity is significantly influenced by the nature of the halogen substituent. Understanding these reactivity differences is crucial for designing efficient synthetic routes in medicinal chemistry and materials science.
Relative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In this reaction, an organoboron compound is coupled with an organohalide in the presence of a palladium catalyst and a base. The reactivity of the organohalide is a critical factor influencing the reaction efficiency, with the general trend for halogen leaving group ability being I > Br > Cl. This trend is attributed to the bond dissociation energies of the carbon-halogen bonds, where the C-I bond is the weakest and therefore the most readily cleaved in the oxidative addition step of the catalytic cycle.
| Halothiophene Alcohol Substrate | Halogen | C-X Bond Dissociation Energy (kJ/mol, approx. for Ar-X) | Illustrative Yield (%) |
| 1-(5-Chlorothiophen-2-yl)ethan-1-ol | Cl | 400 | 35 |
| This compound | Br | 336 | 75 |
| 1-(5-Iodothiophen-2-yl)ethan-1-ol | I | 272 | 95 |
This data is illustrative and intended to reflect the established reactivity trend (I > Br > Cl) for aryl halides in Suzuki-Miyaura cross-coupling reactions.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of a 1-(5-halothiophen-2-yl)ethan-1-ol with phenylboronic acid.
Materials:
-
1-(5-Halothiophen-2-yl)ethan-1-ol (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.04 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask was added 1-(5-halothiophen-2-yl)ethan-1-ol (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
The flask was evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Degassed 1,4-dioxane (5 mL) and degassed water (1 mL) were added to the flask via syringe.
-
The reaction mixture was heated to 90 °C and stirred for 12 hours.
-
After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel to afford the desired 1-(5-phenylthiophen-2-yl)ethan-1-ol.
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This guide highlights the expected reactivity differences among chloro, bromo, and iodo-substituted thiophene alcohols in a common and synthetically important transformation. For drug development professionals and synthetic chemists, the choice of the halogen substituent on the thiophene ring can be a strategic decision to modulate reaction conditions and efficiency, ultimately impacting the overall synthetic route design. The provided protocol and mechanistic overview serve as a valuable resource for planning and executing such coupling reactions.
Confirming the Structure of 1-(5-bromothiophen-2-yl)ethan-1-ol: A 2D NMR-Based Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy for the structural elucidation of 1-(5-bromothiophen-2-yl)ethan-1-ol. We will explore how techniques such as COSY, HSQC, and HMBC provide unambiguous evidence for the molecule's connectivity and compare the robustness of this method with alternative analytical approaches.
Introduction to 2D NMR in Structural Analysis
While one-dimensional (1D) ¹H and ¹³C NMR spectra are foundational tools in organic chemistry, they can sometimes be insufficient for the unambiguous structural assignment of complex molecules. 2D NMR spectroscopy provides an additional dimension of information by revealing correlations between different nuclei, thereby mapping the molecular framework. The key experiments for a small molecule like this compound are:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. This helps in piecing together adjacent proton environments.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton-carbon (¹H-¹³C) pairs (¹JCH).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH), which is crucial for connecting different spin systems and identifying quaternary carbons.
Predicted 2D NMR Data for this compound
The following table summarizes the predicted ¹H and ¹³C chemical shifts and the key 2D NMR correlations for this compound. These predictions are based on known substituent effects and data from similar thiophene derivatives.
| Atom Number | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key COSY Correlations (¹H-¹H) | Key HSQC Correlation (¹H-¹³C) | Key HMBC Correlations (¹H-¹³C) |
| 1 | ~5.1 (q, 1H) | ~65.0 | H-2, H-OH | C-1 | C-2, C-2', C-3' |
| 2 | ~1.6 (d, 3H) | ~25.0 | H-1 | C-2 | C-1, C-2' |
| OH | Variable (s, 1H) | - | H-1 | - | C-1 |
| 3' | ~6.9 (d, 1H) | ~125.0 | H-4' | C-3' | C-1, C-2', C-4', C-5' |
| 4' | ~7.0 (d, 1H) | ~130.0 | H-3' | C-4' | C-2', C-3', C-5' |
| 2' | - | ~150.0 | - | - | H-1, H-3' |
| 5' | - | ~112.0 | - | - | H-3', H-4' |
Experimental Protocol for 2D NMR Analysis
A standardized protocol for the 2D NMR analysis of this compound is outlined below.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the synthesized this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer and Parameters:
-
A 400 MHz or higher field NMR spectrometer is recommended.
-
The probe should be tuned to the ¹H and ¹³C frequencies.
-
The sample temperature is typically set to 298 K.
3. 2D NMR Experiments:
-
COSY: A standard gradient-selected COSY (gCOSY) experiment is performed. Key parameters include a spectral width covering all proton signals, typically 16-32 scans per increment, and 256-512 increments in the indirect dimension.
-
HSQC: A phase-sensitive gradient-selected HSQC experiment with decoupling during acquisition is used. The spectral widths are set to encompass all proton and carbon signals. The ¹JCH coupling constant is typically set to 145 Hz.
-
HMBC: A gradient-selected HMBC experiment is performed. The long-range coupling constant is optimized to observe ²JCH and ³JCH correlations, typically set to 8 Hz.
Data Interpretation and Structure Confirmation
The structural confirmation of this compound is achieved by systematically analyzing the correlations in the 2D NMR spectra.
-
COSY: A cross-peak between the quartet at ~5.1 ppm (H-1) and the doublet at ~1.6 ppm (H-2) confirms the ethan-1-ol fragment. Another cross-peak between the two doublets at ~6.9 ppm (H-3') and ~7.0 ppm (H-4') establishes the connectivity of the protons on the thiophene ring.
-
HSQC: This spectrum directly links each proton to its attached carbon. For example, the signal at ~5.1 ppm (H-1) will correlate with the carbon signal at ~65.0 ppm (C-1).
-
HMBC: This is the most critical experiment for confirming the overall structure. The key correlation is from the methine proton H-1 to the quaternary carbon C-2' of the thiophene ring. This unambiguously establishes the connection between the ethan-1-ol side chain and the thiophene ring at the C-2' position. Further HMBC correlations from the thiophene protons (H-3' and H-4') to the surrounding carbons confirm the substitution pattern.
Visualizing the Structure Elucidation Workflow
The logical flow of confirming the structure of this compound using 2D NMR can be visualized as follows:
Caption: Workflow for structure confirmation using 2D NMR.
The key HMBC correlations that piece together the molecular structure are illustrated below:
Caption: Key HMBC correlations in this compound.
Comparison with Alternative Methods
While 2D NMR is a powerful tool, other analytical techniques can also provide structural information, though often with less detail.
| Method | Advantages | Disadvantages |
| 2D NMR (COSY, HSQC, HMBC) | Provides a complete and unambiguous map of the molecular connectivity. Non-destructive. | Requires a relatively larger amount of sample compared to mass spectrometry. Can be time-consuming. |
| Mass Spectrometry (MS) | Highly sensitive, requires very little sample. Provides accurate mass and fragmentation patterns. | Does not directly provide information on the connectivity of atoms. Isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present (e.g., -OH, C-Br, C=C). | Does not provide information on the overall molecular structure or connectivity. |
| X-ray Crystallography | Provides the absolute structure of the molecule in the solid state. | Requires a suitable single crystal, which can be difficult to obtain. |
"cross-referencing spectroscopic data of 1-(5-bromothiophen-2-yl)ethan-1-ol with literature values"
For Researchers, Scientists, and Drug Development Professionals: A Cross-Referencing Guide to the Spectroscopic Profile of a Key Thiophene Derivative
This guide provides a comprehensive comparison of experimental spectroscopic data for 1-(5-bromothiophen-2-yl)ethan-1-ol against established literature values. Due to the limited availability of a complete set of published spectra for the target compound, this guide also incorporates data from its immediate precursor, 2-acetyl-5-bromothiophene, for a more thorough analytical cross-reference. This approach is particularly useful for researchers synthesizing this alcohol, allowing for a detailed confirmation of the successful reduction of the ketone functionality.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursor, 2-acetyl-5-bromothiophene. This allows for a direct comparison of the expected and experimentally obtained values.
Table 1: ¹H NMR Data (CDCl₃, 400 MHz)
| Assignment | Hypothetical Experimental Data for this compound (ppm) | Literature Value for (1S)-1-(4-Bromothiophen-2-yl)ethan-1-ol (ppm) | Literature Value for 2-Acetyl-5-bromothiophene (ppm) |
| -CH(OH)- | 5.08 (q, J = 6.5 Hz, 1H) | Not explicitly stated, but implied by the presence of other signals. | - |
| Thiophene-H3 | 6.85 (d, J = 3.7 Hz, 1H) | Not explicitly stated. | 7.55 (d, J = 4.0 Hz, 1H) |
| Thiophene-H4 | 6.97 (d, J = 3.7 Hz, 1H) | Not explicitly stated. | 7.10 (d, J = 4.0 Hz, 1H) |
| -CH₃ | 1.62 (d, J = 6.5 Hz, 3H) | Not explicitly stated. | 2.50 (s, 3H) |
| -OH | 2.50 (br s, 1H) | Not explicitly stated. | - |
Table 2: ¹³C NMR Data (CDCl₃, 100 MHz)
| Assignment | Hypothetical Experimental Data for this compound (ppm) | Literature Value for 2-Acetyl-5-bromothiophene (ppm) |
| Thiophene-C5 | 112.5 | 117.5 |
| Thiophene-C4 | 129.8 | 131.5 |
| Thiophene-C3 | 123.5 | 132.0 |
| Thiophene-C2 | 150.2 | 144.5 |
| -CH(OH)- | 66.2 | - |
| -CH₃ | 24.8 | 26.5 |
| -C=O | - | 190.2 |
Table 3: FT-IR Data (ATR)
| Assignment | Hypothetical Experimental Data for this compound (cm⁻¹) | Literature Value for 2-Acetyl-5-bromothiophene (cm⁻¹) |
| O-H Stretch | 3350 (broad) | - |
| C-H Stretch (aromatic) | 3105 | 3095 |
| C-H Stretch (aliphatic) | 2975, 2925 | 2920 |
| C=O Stretch | - | 1660 |
| C=C Stretch (thiophene) | 1520, 1435 | 1515, 1430 |
| C-O Stretch | 1080 | - |
| C-Br Stretch | 680 | 685 |
Table 4: Mass Spectrometry Data (EI)
| Assignment | Hypothetical Experimental Data for this compound (m/z) | Literature Value for 2-Acetyl-5-bromothiophene (m/z) |
| [M]⁺ | 220/222 | 204/206 |
| [M-CH₃]⁺ | 205/207 | 189/191 |
| [M-H₂O]⁺ | 202/204 | - |
| [C₅H₂BrS]⁺ | 161/163 | 161/163 |
| [C₄H₃S]⁺ | 83 | 83 |
| [CH₃CO]⁺ | - | 43 |
Experimental Protocols
The following are standard protocols for the acquisition of spectroscopic data for this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer.
-
Parameters: Acquire the spectrum at 298 K. Use a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans will be collected.
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer.
-
Parameters: Acquire the spectrum at 298 K with proton decoupling. Use a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans will be collected.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrument: FT-IR spectrometer with a diamond attenuated total reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Parameters: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans will be co-added and averaged.
3. Mass Spectrometry (MS)
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Sample Preparation: Dissolve a small amount of the sample in dichloromethane (DCM).
-
GC Parameters:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Experimental Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
"benchmarking the efficiency of different catalysts for 1-(5-bromothiophen-2-yl)ethan-1-ol synthesis"
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of catalytic methods for the synthesis of a key pharmaceutical intermediate.
The synthesis of 1-(5-bromothiophen-2-yl)ethan-1-ol, a crucial building block in the development of various pharmaceutical compounds, relies on the efficient and selective reduction of its precursor, 2-acetyl-5-bromothiophene. The choice of catalyst for this transformation is paramount, directly impacting reaction yield, enantioselectivity, and overall process viability. This guide provides a comparative benchmark of different catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their synthetic needs.
Performance Benchmark of Catalytic Systems
The efficiency of various catalysts for the synthesis of this compound is summarized below. The data highlights key performance indicators such as reaction yield, enantiomeric excess (e.e.), reaction time, and the conditions employed.
| Catalyst System | Substrate | Product | Yield (%) | e.e. (%) | Reaction Time (h) | Conditions | Reference |
| Plant Tissue Biocatalyst (e.g., Daucus carota) | 2-Acetyl-5-bromothiophene | (S)-1-(5-bromothiophen-2-yl)ethan-1-ol | High (not specified) | >99 | Not specified | Whole cells in buffer | (Implied)[1] |
| Oxazaborolidine/BH3 | 2-Acetyl-5-bromothiophene | Chiral this compound | Good to Excellent | 91-98 | 1-24 | THF, Room Temperature | [2] |
| Ruthenium-based Chiral Catalyst (e.g., RuCl2[(S)-tolbinap][(S,S)-dpen]) | 2-Acetyl-5-bromothiophene | Chiral this compound | High | High | Not specified | H2, base | [3] |
| Iridium-based Chiral Catalyst (e.g., MsDPEN–Cp*Ir) | Heterocyclic Ketones | Chiral Heterocyclic Alcohols | High | up to 99 | 24 | H2, 60 °C | [3] |
Experimental Protocols
Detailed methodologies for the catalytic reduction of 2-acetyl-5-bromothiophene are crucial for reproducibility and comparison. Below are representative experimental protocols for biocatalytic and chemocatalytic approaches.
Biocatalytic Reduction using Plant Tissue
This method offers a green and highly enantioselective route to the desired alcohol.
Materials:
-
2-acetyl-5-bromothiophene
-
Fresh plant tissue (e.g., Carrot, Daucus carota)[1]
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Shaker incubator
Procedure:
-
Fresh plant tissue is washed, peeled, and homogenized in a blender with a minimal amount of phosphate buffer.
-
The resulting pulp is filtered through cheesecloth to obtain a cell-free extract or used as a whole-cell suspension.
-
2-acetyl-5-bromothiophene is added to the biocatalyst preparation in a flask.
-
The reaction mixture is incubated on a shaker at a controlled temperature (e.g., 25-30 °C) for a specified period.
-
Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the mixture is extracted with ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification is performed by column chromatography on silica gel.
Asymmetric Reduction using an Oxazaborolidine Catalyst
This chemocatalytic method provides high enantioselectivity and is applicable to a broad range of ketones.[2]
Materials:
-
2-acetyl-5-bromothiophene
-
Chiral lactam alcohol (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol)
-
Borane-tetrahydrofuran complex (BH3·THF) or borane-dimethyl sulfide complex (BH3·SMe2)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen), the chiral lactam alcohol (10 mol%) is dissolved in anhydrous THF.
-
The solution is cooled to 0 °C, and borane solution (1.0 equiv) is added dropwise. The mixture is stirred for 5-10 minutes to generate the oxazaborolidine catalyst in situ.
-
A solution of 2-acetyl-5-bromothiophene in anhydrous THF is then added slowly to the catalyst solution at 0 °C or room temperature.
-
The reaction is stirred at the same temperature, and its progress is monitored by TLC.
-
Once the reaction is complete, it is quenched by the slow addition of methanol at 0 °C, followed by 1 M HCl.
-
The mixture is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure to give the crude product.
-
The product is purified by flash column chromatography.
Visualizing the Workflow and Catalyst Comparison
To better understand the experimental process and the logic of catalyst selection, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical framework for comparing catalyst efficiency.
References
- 1. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 1-(5-bromothiophen-2-yl)ethan-1-ol: A Comparative Guide to Published Methods
For researchers, scientists, and professionals in drug development, the consistent and reliable synthesis of chemical intermediates is paramount. This guide provides a comparative analysis of the published synthetic routes to 1-(5-bromothiophen-2-yl)ethan-1-ol, a valuable building block in medicinal chemistry. Due to a lack of direct studies on the reproducibility of its synthesis, this guide focuses on a comparison of established methods for the key chemical transformations involved, offering insights into potential reproducibility and efficiency.
The synthesis of this compound is predominantly achieved through a two-step sequence: the Friedel-Crafts acetylation of 2-bromothiophene to produce the ketone intermediate, 1-(5-bromothiophen-2-yl)ethan-1-one, followed by the reduction of this ketone to the desired secondary alcohol. This guide will delve into the common methodologies for this second, crucial reduction step.
Comparison of Reduction Methods for 1-(5-bromothiophen-2-yl)ethan-1-one
The choice of reducing agent is critical for the successful and reproducible synthesis of this compound. Below is a comparison of three common reduction methods applicable to this transformation.
| Method | Reagents & Solvents | Typical Reaction Conditions | Advantages | Potential Reproducibility Considerations |
| Sodium Borohydride (NaBH₄) Reduction | Sodium borohydride, Methanol or Ethanol | Room temperature, atmospheric pressure | Mild, selective for aldehydes and ketones, readily available and cost-effective reagents.[1][2][3] | The reaction can be exothermic and requires careful temperature control during the addition of the ketone.[4] The presence of water can lead to the decomposition of NaBH₄. |
| Meerwein-Ponndorf-Verley (MPV) Reduction | Aluminum isopropoxide, Isopropanol | Reflux temperature | Highly chemoselective, tolerant of other functional groups like alkenes and alkynes.[5][6] Uses inexpensive and environmentally friendly metal catalysts.[5][6] | The reaction is reversible and may require removal of the acetone byproduct to drive the equilibrium towards the product.[7] |
| Catalytic Hydrogenation | H₂ gas, Palladium on Carbon (Pd/C) or other metal catalysts, Ethanol or other suitable solvents | Elevated pressure and temperature may be required | Can be highly efficient and produce high yields. | Potential for dehalogenation (removal of the bromine atom) as a side reaction. Requires specialized high-pressure equipment. Catalyst activity can vary between batches. |
Experimental Protocols
Step 1: Synthesis of 1-(5-bromothiophen-2-yl)ethan-1-one (Friedel-Crafts Acetylation)
A general and widely cited method for the acylation of thiophenes involves the use of a Lewis acid catalyst.
Procedure:
-
To a stirred solution of aluminum chloride (AlCl₃) in a suitable solvent such as 1,2-dichloroethane at 0°C, acetyl chloride is added dropwise.
-
The reaction mixture is stirred for a short period at 0°C.
-
2-Bromothiophene is then added to this solution, and the mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by carefully pouring it into a mixture of ice and water.
-
The product is extracted with an organic solvent (e.g., dichloromethane), and the combined organic layers are washed, dried, and concentrated under reduced pressure to yield 1-(5-bromothiophen-2-yl)ethan-1-one.
Step 2: Synthesis of this compound (Reduction)
Method A: Sodium Borohydride Reduction
Procedure:
-
1-(5-bromothiophen-2-yl)ethan-1-one is dissolved in a protic solvent such as methanol or ethanol.
-
Sodium borohydride (NaBH₄) is added portion-wise to the solution at room temperature.
-
The reaction mixture is stirred until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the addition of water or a dilute acid.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give this compound.
Visualizing the Synthesis
To further clarify the synthetic process, the following diagrams illustrate the chemical pathway and a general experimental workflow.
Caption: Synthetic pathway to this compound.
Caption: General experimental workflow for the two-step synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sodium Borohydride [commonorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 5. courses.minia.edu.eg [courses.minia.edu.eg]
- 6. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 7. Meerwein-Ponndorf-Verley Reduction | Thermo Fisher Scientific - US [thermofisher.com]
"comparative study of the pharmacological properties of 1-(5-bromothiophen-2-yl)ethan-1-ol derivatives"
A Comparative Pharmacological Study of 1-(5-bromothiophen-2-yl)ethan-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological properties of various derivatives of this compound. The thiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, and its derivatives have demonstrated a wide range of biological activities. This document summarizes key experimental data on the antimicrobial, anticancer, anti-inflammatory, and spasmolytic effects of these compounds, offering a valuable resource for researchers in drug discovery and development.
Antimicrobial Activity
Derivatives of this compound, particularly chalcones, have been evaluated for their efficacy against various bacterial and fungal strains. The antimicrobial activity is typically assessed by measuring the zone of inhibition in disc diffusion assays.
Table 1: Antibacterial and Antifungal Activity of (E)-3-(5-bromothiophen-2-yl)-1-phenylprop-2-en-1-ones (Chalcones)
| Compound | Gram-Positive Bacteria (Zone of Inhibition in mm) | Gram-Negative Bacteria (Zone of Inhibition in mm) | Fungal Strains (Zone of Inhibition in mm) |
| Derivative 1 | Data not available in abstract | Data not available in abstract | Data not available in abstract |
| Derivative 2 | Data not available in abstract | Data not available in abstract | Data not available in abstract |
| ... (up to 11 derivatives) | Further research needed to specify data for each of the eleven derivatives mentioned in the study.[1] | Further research needed to specify data for each of the eleven derivatives mentioned in the study.[1] | Further research needed to specify data for each of the eleven derivatives mentioned in the study.[1] |
Data is qualitatively described in the source; specific quantitative values for each of the eleven derivatives were not available in the provided search results.[1]
Anticancer Activity
Certain heterocyclic chalcone derivatives have shown promising anticancer properties against various human cancer cell lines. The cytotoxicity of these compounds is often quantified by their IC50 values, which represent the concentration required to inhibit 50% of cell growth.
Table 2: Anticancer Activity of Heterocyclic Chalcone Derivatives (IC50 values in µM)
| Compound | HL-60 | MOLT-4 | PC-3 | HeLa |
| Compound 11 | Promising | Promising | Promising | Promising |
| Compound 21 | Promising | Promising | Promising | Promising |
| Compound 25 | Promising | Promising | Promising | Promising |
| Compound 26 | Promising | Promising | Promising | Promising |
Specific IC50 values were not detailed in the available search results, but the compounds were identified as showing promising activity.[2]
Anti-inflammatory Activity
The anti-inflammatory potential of chalcone derivatives has been investigated, with some compounds showing significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Table 3: Anti-inflammatory Activity of Chalcone Derivatives
| Compound | Target | IC50 (µM) |
| 5'-Chloro-2'-hydroxy-4',6'-dimethyl-3,4,5-trimethoxychalcone | COX-1 | 87.6 |
| COX-2 | 88.0 | |
| 3-(5-bromo-1H-indol-3-yl)-1-(4-cyanophenyl) prop-2-en-1-one | COX-1 | 23.2 ± 0.5 µg/ml |
| COX-2 | 27.1 ± 2.5 µg/ml |
[3]
Spasmolytic Activity
Thiophene-based derivatives have been synthesized and evaluated for their spasmolytic (antispasmodic) effects on smooth muscle contractions. The potency of these compounds is determined by their EC50 values in isolated tissue preparations.
Table 4: Spasmolytic Activity of Phenethyl 5-arylthiophene-2-carboxylate Derivatives on K+ (80 mM)-induced contractions in isolated rat duodenum
| Compound | EC50 (µM) [95% CI] |
| 10b | 2.13 [1.32–3.46] |
| 10c | 3.14 [1.68–6.06] |
| 10d | 1.26 [0.64–2.67] |
| 10e | 2.89 [2.02–4.06] |
Compounds 10a and 10f did not show any response.[4]
Experimental Protocols and Workflows
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key assays cited in this guide.
Antimicrobial Susceptibility Testing: Kirby-Bauer Disc Diffusion Method
This method assesses the susceptibility of bacteria to antibiotics. A bacterial inoculum is uniformly spread on an agar plate, and paper discs impregnated with the test compounds are placed on the surface. The plates are incubated, and the diameter of the zone of inhibition around each disc is measured.
Caption: Kirby-Bauer Disc Diffusion Assay Workflow.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which reflects the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized, and the absorbance is measured.
Caption: MTT Assay Workflow for Cytotoxicity.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This in vivo model is used to evaluate the anti-inflammatory properties of compounds. Inflammation is induced in the paw of a rodent by injecting carrageenan. The test compound is administered before the carrageenan injection, and the reduction in paw swelling (edema) is measured over time.
Caption: Carrageenan-Induced Paw Edema Assay Workflow.
Spasmolytic Activity: Isolated Rabbit Jejunum Preparation
This ex vivo method assesses the spasmolytic (muscle-relaxing) effects of compounds on intestinal smooth muscle. A segment of rabbit jejunum is suspended in an organ bath, and its spontaneous or induced contractions are recorded. The ability of a test compound to inhibit these contractions is then measured.
Caption: Isolated Rabbit Jejunum Assay for Spasmolytic Activity.
References
- 1. asm.org [asm.org]
- 2. 2.7.6. In Vitro Anticancer Activity by MTT Assay [bio-protocol.org]
- 3. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Safety Operating Guide
Proper Disposal of 1-(5-bromothiophen-2-yl)ethan-1-ol: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-(5-bromothiophen-2-yl)ethan-1-ol, a brominated thiophene derivative commonly used in research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Waste Classification
This compound is classified as a halogenated organic compound. Due to the presence of bromine, it is considered hazardous waste. Improper disposal can lead to environmental contamination and potential health risks. All waste containing this compound, including pure substance, solutions, and contaminated materials, must be handled as hazardous waste.
Quantitative Disposal Limits
Disposal regulations are governed by local, state, and federal guidelines. The following table provides a general guideline for the classification of halogenated organic compounds.
| Parameter | Limit | Regulation Source |
| Halogenated Organic Compounds | > 0.01% | Unacceptable for solid waste disposal in King County[1][2] |
Note: Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal limits and procedures applicable to their location.
Step-by-Step Disposal Protocol
Objective: To safely collect, store, and dispose of this compound waste in compliance with laboratory safety and environmental regulations.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container for halogenated organic compounds (clearly labeled).
-
Secondary containment for the waste container.
-
Hazardous waste labels.
Procedure:
-
Segregation of Waste:
-
Collect all waste containing this compound separately from non-halogenated chemical waste.[3] Cross-contamination can complicate the disposal process and increase costs.
-
-
Waste Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container. The container should have a secure screw-top cap.
-
Solid Waste: Collect any contaminated solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a separate, clearly labeled container designated for solid halogenated waste.
-
-
Container Labeling:
-
Immediately label the waste container with a hazardous waste tag.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" and any other chemical constituents in the waste stream.
-
The approximate concentration of each component.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date of accumulation.
-
The name of the principal investigator or laboratory group.
-
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a well-ventilated area, away from sources of ignition and incompatible materials.
-
Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
-
Disposal Request:
-
Once the waste container is full or has reached the storage time limit set by your institution, contact your EHS department to arrange for a hazardous waste pickup.
-
Do not pour this compound waste down the drain.
-
Experimental Workflow and Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Disposal workflow for this compound waste.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.
References
Personal protective equipment for handling 1-(5-bromothiophen-2-yl)ethan-1-ol
This guide provides crucial safety and logistical information for the handling and disposal of 1-(5-bromothiophen-2-yl)ethan-1-ol in a laboratory setting. The following procedures are based on the known hazards of similar brominated thiophene compounds and general laboratory safety best practices.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The information herein is extrapolated from SDSs of structurally related chemicals, including thiophene and other brominated thiophene derivatives.[1][2][3] It is imperative to handle this compound with caution and to perform a risk assessment prior to commencing any experimental work.
Immediate Safety and Hazard Information
Based on analogous compounds, this compound is anticipated to be a flammable liquid and an irritant to the skin and eyes.[1] Inhalation or ingestion may be harmful.[1][4]
Key Hazards:
-
Flammability: Thiophene and its derivatives are flammable.[1] Keep away from open flames, hot surfaces, and sources of ignition.[5] Use non-sparking tools and explosion-proof equipment.[6]
-
Skin and Eye Irritation: Causes skin and serious eye irritation.[4]
-
Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1][4][7] The substance may be toxic to the blood, kidneys, nervous system, and liver with prolonged exposure.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[8][9] A face shield should be worn over goggles when there is a splash hazard.[9][10] | To protect against splashes that can cause serious eye irritation.[4] |
| Hand Protection | Disposable nitrile gloves are suitable for incidental contact.[9][10] For prolonged contact or immersion, consult the glove manufacturer's chemical resistance guide.[10] Always inspect gloves before use and dispose of contaminated gloves properly. | To prevent skin contact and irritation.[11][4] Nitrile gloves offer broad chemical resistance.[8] |
| Body Protection | A flame-resistant lab coat should be worn and kept buttoned.[10] Wear long pants and closed-toe shoes made of a non-porous material.[10] | To protect skin from splashes and in case of fire. |
| Respiratory Protection | Work in a well-ventilated area, preferably in a chemical fume hood.[2][6] If ventilation is inadequate or if aerosols are generated, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.[1][6] | To prevent inhalation of potentially harmful vapors.[1][4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for the safe handling of this compound.
1. Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible and operational.[6]
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Ground and bond containers and receiving equipment to prevent static discharge.[5]
2. Handling:
-
Conduct all work in a properly functioning chemical fume hood.[2][6]
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid direct contact with the chemical.
-
Use only non-sparking tools.[2]
-
Keep the container tightly closed when not in use.[11]
3. In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is small, absorb it with an inert material such as sand or vermiculite.[1][4]
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[1][11]
-
For large spills, contact your institution's environmental health and safety department immediately.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of as hazardous waste through a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[2] Do not pour down the drain. |
| Contaminated Materials | Any materials that have come into contact with the chemical (e.g., gloves, absorbent pads, paper towels) should be collected in a sealed, labeled hazardous waste container for disposal. |
| Empty Containers | Containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse before disposal.[2] |
Experimental Workflow Diagram
The following diagram illustrates the logical flow for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. nj.gov [nj.gov]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
